Fmoc-DL-histidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Fmoc-DL-histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-DL-histidine is a racemic mixture of the N-α-fluorenylmethyloxycarbonyl (Fmoc) protected form of the amino acid histidine. This derivative is a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development, and the creation of novel biomaterials. The Fmoc protecting group provides a base-labile shield for the alpha-amino group, allowing for sequential and controlled addition of amino acids to a growing peptide chain. The presence of the imidazole side chain in histidine residues imparts unique properties to peptides, including catalytic activity, metal chelation capabilities, and pH-responsive behavior. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and visualizations to aid researchers in its effective application.
Core Chemical Properties
This compound is a white to off-white or light yellow crystalline powder. As a racemic mixture, it contains equal amounts of Fmoc-D-histidine and Fmoc-L-histidine.
| Property | Value | Reference |
| CAS Number | 157355-76-5 | [1] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [2] |
| Molecular Weight | 377.39 g/mol | [2] |
| Appearance | White to off-white or light yellow powder | [1] |
| Purity | Typically ≥98.5% | [1] |
| Solubility | Soluble in DMF and DMSO. | [3] |
| Melting Point | While a specific melting point for the DL-form is not readily available, the L-enantiomer, Fmoc-L-histidine, has a reported melting point of 171 °C. Another derivative, Fmoc-L-His(1-Me)-OH, melts at 135-136 °C. | [4][5] |
| Storage | Store at 10°C - 25°C, protected from light. | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known properties of the Fmoc group and the histidine side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton of the amino acid, the β-protons, and the protons of the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the Fmoc group, the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, and the carbons of the imidazole ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching of the carbamate and imidazole ring.
-
C=O stretching of the carbamate and carboxylic acid.
-
Aromatic C-H and C=C stretching from the fluorenyl and imidazole rings.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 378.1.
Experimental Protocols
Fmoc Protection of DL-Histidine
This protocol describes a general method for the N-α-Fmoc protection of DL-histidine.
Materials:
-
DL-Histidine
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve DL-histidine in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane to the histidine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (Peptide synthesis grade)
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate this compound by dissolving it in DMF with a coupling reagent and a base.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Fmoc Deprotection in Solution
This protocol describes the removal of the Fmoc group from a peptide containing this compound in a solution phase.
Materials:
-
Fmoc-protected peptide
-
Acetonitrile
-
Morpholine or Piperidine
-
DCM
-
5% aqueous LiCl solution
Procedure:
-
Dissolve the Fmoc-protected peptide in acetonitrile.
-
Add morpholine or piperidine to the solution while stirring.
-
Stir the reaction at room temperature for the appropriate time (typically 1-24 hours), monitoring by LC-MS for completion.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic phases with 5% aqueous LiCl solution.
-
Dry the organic layer with sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude deprotected peptide, which can be further purified by chromatography.[6]
Signaling Pathways and Biological Relevance
This compound itself is a synthetic molecule and is not directly involved in biological signaling pathways. However, the histidine residues it introduces into peptides are of significant biological importance. The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic catalysis. Histidine residues are frequently found in the active sites of enzymes and are crucial for the function of many proteins. Furthermore, histidine is a precursor to histamine, a key molecule in local immune responses, and carnosine, an important dipeptide with antioxidant properties.
Conclusion
This compound is an essential reagent for the synthesis of peptides containing histidine residues. Its chemical properties, particularly the base-labile nature of the Fmoc group, allow for its efficient use in solid-phase peptide synthesis. Understanding the fundamental chemical characteristics and having access to detailed experimental protocols is critical for researchers aiming to synthesize and utilize histidine-containing peptides in a variety of scientific and therapeutic applications. This guide provides a foundational resource to facilitate the successful application of this compound in the laboratory.
References
An In-depth Technical Guide to the Synthesis of Fmoc-DL-Histidine
This guide provides a comprehensive overview of the synthesis of Nα-Fmoc-DL-histidine, a critical reagent in solid-phase peptide synthesis (SPPS). The protocol details the protection of the alpha-amino group of DL-histidine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), reaction conditions, and purification methods. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Core Synthesis Protocol
The synthesis of Fmoc-DL-histidine involves the reaction of DL-histidine with an Fmoc-donating reagent under basic conditions. The imidazole side chain of histidine can also be protected, often with a trityl (Trt) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions during peptide synthesis; however, this guide focuses on the primary Nα-Fmoc protection.[1]
Experimental Methodology
The following protocol is a standard procedure for the Fmoc protection of amino acids and has been adapted for DL-histidine.[2][3]
Materials:
-
DL-Histidine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution of DL-Histidine: DL-Histidine is dissolved in a solution of aqueous sodium bicarbonate or sodium hydroxide. The pH of the solution should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic.[2]
-
Addition of Fmoc Reagent: The Fmoc-Cl or Fmoc-OSu is dissolved in an organic solvent such as dioxane or THF and added dropwise to the histidine solution while stirring vigorously. The reaction is typically carried out at room temperature.[2][3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (DL-histidine) is consumed. This process can take several hours.
-
Workup: Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc reagent and byproducts.
-
Acidification: The aqueous layer is then acidified to a pH of approximately 1-2 with dilute hydrochloric acid. This protonates the carboxylic acid group of the this compound, causing it to precipitate out of the solution.[3]
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of Fmoc-protected histidine, based on typical laboratory-scale preparations.
| Parameter | Value | Reference |
| Reagents | ||
| DL-Histidine | 1 equivalent | - |
| Fmoc-OSu | 1.05 equivalents | [2] |
| Sodium Bicarbonate | Excess | [3] |
| Reaction Conditions | ||
| Solvent System | THF:Water (1:1 v/v) | [2][3] |
| pH | 8-10 | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-16 hours | [2][3] |
| Yield and Purity | ||
| Typical Yield | ~80% | [2][4][5] |
| Purity | >85% | [2][4][5] |
Visualizing the Synthesis
To further clarify the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Conclusion
This guide outlines a standard and reliable protocol for the synthesis of this compound. The use of Fmoc-OSu is often preferred over Fmoc-Cl due to its increased stability and lower propensity for forming undesired side products.[3] Careful control of pH during the reaction is crucial for achieving high yields. The resulting this compound is a key building block for the synthesis of peptides containing histidine residues. The potential for racemization of histidine during peptide coupling is a known issue, and the use of appropriate side-chain protecting groups and coupling reagents is important to mitigate this.[1]
References
The Role of Fmoc-DL-Histidine in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-DL-histidine, a derivative of the amino acid histidine, serves as a critical reagent in the field of biochemistry, particularly in the realm of peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a temporary shield for the α-amino group of histidine, enabling its controlled incorporation into growing peptide chains during Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth exploration of the applications of Fmoc-histidine derivatives, with a crucial distinction between the stereochemically pure Fmoc-L-histidine and the racemic mixture, this compound. A primary focus is placed on the significant challenge of racemization during peptide synthesis and the strategies employed to mitigate it. This document further details experimental considerations and presents logical workflows for the use of these compounds in biochemical research.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The predominant application of Fmoc-protected histidine is in SPPS, a cornerstone technique for the chemical synthesis of peptides and small proteins.[1][2][3][4] The Fmoc group is an α-amino protecting group that is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] This orthogonality allows for the selective deprotection of the N-terminus of the growing peptide chain, preparing it for the coupling of the next Fmoc-protected amino acid.[6]
The Critical Distinction: Fmoc-L-Histidine vs. This compound
In the synthesis of biologically active peptides, the stereochemical integrity of the constituent amino acids is paramount. The vast majority of naturally occurring and functionally relevant peptides are composed exclusively of L-amino acids. Therefore, Fmoc-L-histidine is the standard reagent for incorporating histidine residues into a target peptide sequence.
The use of This compound , a racemic mixture containing equal parts Fmoc-D-histidine and Fmoc-L-histidine, in the synthesis of a specific, biologically active peptide is generally avoided. Its incorporation would result in a heterogeneous mixture of diastereomeric peptides, which would be challenging to purify and would likely exhibit significantly altered or abolished biological activity. However, this compound may find application in specific research contexts, such as the generation of combinatorial peptide libraries for screening purposes, where the introduction of stereochemical diversity is intentional.
The Challenge of Racemization in Histidine Incorporation
Histidine is one of the most susceptible amino acids to racemization (or epimerization) during peptide synthesis.[7][8][9] This process involves the loss of stereochemical purity at the α-carbon, leading to the undesired incorporation of the D-enantiomer when starting with the L-enantiomer.[10] The imidazole ring of the histidine side chain can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar, achiral enolate intermediate.[10][11]
Several factors can influence the extent of racemization during the coupling of Fmoc-L-histidine:
-
Activation Method: The choice of coupling reagents and the duration of the pre-activation step are critical.[8][12]
-
Temperature: Elevated temperatures, sometimes used to overcome aggregation, can increase the rate of racemization.[13]
-
Side-Chain Protection: The nature of the protecting group on the imidazole side chain plays a crucial role in mitigating racemization.[7][11]
Strategies to Mitigate Racemization
To preserve the stereochemical integrity of the histidine residue during SPPS, several strategies have been developed:
-
Side-Chain Protecting Groups: The use of appropriate protecting groups on the imidazole nitrogen is the most effective approach. Common protecting groups include:
-
Optimized Coupling Conditions: Minimizing the pre-activation time of the Fmoc-histidine derivative can reduce the opportunity for racemization to occur.[11] The use of additives like 1-hydroxybenzotriazole (HOBt) can also suppress this side reaction.[7]
-
Microwave-Assisted SPPS: While microwave energy can accelerate peptide synthesis, it can also increase racemization. Lowering the coupling temperature during the incorporation of histidine is a strategy to limit this effect.[13]
Experimental Protocols and Methodologies
The following represents a generalized workflow for the incorporation of Fmoc-L-histidine into a peptide sequence via Fmoc-based SPPS. Specific parameters will vary depending on the peptide sequence, the resin, and the instrumentation used.
Standard Fmoc-SPPS Cycle for Histidine Incorporation
-
Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the C-terminal amino acid of the target peptide. The resin is swelled in a suitable solvent, such as DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.
-
Coupling of Fmoc-L-Histidine: The Fmoc-L-histidine derivative (with appropriate side-chain protection) is activated using a coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
-
Washing: The resin is washed with DMF to remove unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, a capping step with a reagent like acetic anhydride can be performed.
-
Return to Step 2: The cycle is repeated for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive residues from side reactions.[3]
Data Presentation
The following table summarizes key quantitative parameters related to the use of Fmoc-histidine derivatives in peptide synthesis, as gleaned from the literature.
| Parameter | Observation | Significance | Citation(s) |
| Racemization with Fmoc-His(Trt)-OH | Can be significant, increasing with pre-activation time. | Highlights the need for optimized coupling protocols. | [11] |
| Racemization with Fmoc-His(MBom)-OH | Significantly reduced racemization compared to Trt protection, even with pre-activation. | Demonstrates the efficacy of specific side-chain protecting groups. | [11] |
| Effect of Temperature in Microwave SPPS | Lowering the coupling temperature from 80°C to 50°C limits histidine racemization. | Provides a practical method to control side reactions in accelerated synthesis. | [13] |
Visualizing Workflows and Concepts
The Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: A simplified workflow of the key steps in an Fmoc-SPPS cycle for peptide elongation.
Logical Relationship of Factors Influencing Histidine Racemization
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. discovery.iese.edu [discovery.iese.edu]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
The Strategic Role of Fmoc-DL-Histidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex, biologically active peptides is a cornerstone of modern drug discovery. Among the repertoire of protected amino acids utilized in solid-phase peptide synthesis (SPPS), Fmoc-DL-histidine and its derivatives play a pivotal, albeit challenging, role. The unique properties of the histidine residue—its ionizable imidazole side chain and its propensity for racemization—necessitate careful strategic planning during peptide synthesis. This technical guide provides an in-depth exploration of the role of Fmoc-histidine in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
The Critical Function of Fmoc-Histidine in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions that preserve the integrity of the growing peptide chain.[1] When attached to the alpha-amino group of histidine, it enables the iterative addition of this crucial amino acid into a peptide sequence.
Histidine residues are frequently incorporated into therapeutic peptides due to their unique properties. The imidazole side chain of histidine can act as a proton donor or acceptor at physiological pH, making it a key player in enzyme active sites, protein-ligand interactions, and the modulation of peptide conformation and stability.[2] Furthermore, histidine-rich peptides have been shown to exhibit enhanced cellular uptake and endosomal escape, which is a significant advantage for the delivery of peptide drugs to intracellular targets.[3][4]
However, the synthesis of histidine-containing peptides is complicated by the nucleophilic nature of the unprotected imidazole side chain and the high susceptibility of histidine to racemization during the coupling step.[2][5] The imidazole π-nitrogen can promote the enolization of activated histidine, leading to a loss of stereochemical integrity.[1] To mitigate these challenges, various strategies are employed, primarily involving the use of an additional protecting group on the imidazole side chain.
Managing Racemization: A Key Challenge
Racemization of histidine during SPPS is a significant concern as it can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide and can drastically alter its biological activity. The choice of the imidazole side-chain protecting group and the coupling conditions are critical in minimizing this side reaction. Commonly used protecting groups for the histidine side chain in Fmoc-based SPPS include Trityl (Trt), tert-butyloxycarbonyl (Boc), and 4-methoxybenzyloxymethyl (MBom).[1][6]
Recent studies have provided quantitative data on the extent of racemization with different protecting groups and under various coupling conditions. For instance, the use of Fmoc-His(Boc)-OH has been shown to significantly reduce epimerization compared to the more traditional Fmoc-His(Trt)-OH, especially at elevated temperatures used in microwave-assisted SPPS.[6]
Quantitative Data in Drug Discovery
The application of Fmoc-histidine in the synthesis of peptide drugs is best illustrated through a case study of a successful therapeutic agent. Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity, contains a histidine residue at its N-terminus.[7] The synthesis and biological activity of Liraglutide provide a wealth of quantitative data relevant to drug discovery professionals.
Histidine Racemization in Peptide Synthesis
The following table summarizes data on the racemization of the N-terminal histidine residue during the synthesis of Liraglutide under different conditions, highlighting the impact of the side-chain protecting group and temperature.
| Fmoc-Histidine Derivative | Coupling Conditions | D-isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 10 min at 50 °C | 6.8 | [6] |
| Fmoc-His(Boc)-OH | 10 min at 50 °C | 0.18 | [6] |
| Fmoc-His(Trt)-OH | 2 min at 90 °C | >16 | [6] |
| Fmoc-His(Boc)-OH | 2 min at 90 °C | 0.81 | [6] |
Pharmacokinetic Properties of Liraglutide
The pharmacokinetic profile of Liraglutide, a drug synthesized using Fmoc-histidine, is crucial for its therapeutic efficacy, allowing for once-daily dosing.
| Parameter | Value | Reference |
| Bioavailability | 55% (subcutaneous) | [8] |
| Half-life | ~13 hours | [1] |
| Time to Peak Plasma Concentration | 8-12 hours | [1] |
| Metabolism | Endogenously metabolized | [7] |
| Excretion | Urine and feces as metabolites | [1] |
Potency of Liraglutide
The potency of Liraglutide at the GLP-1 receptor is a key determinant of its therapeutic effect.
| Parameter | Value | Reference |
| EC50 at GLP-1 receptor | 61 pM |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of a histidine-containing peptide, using Liraglutide as a representative example.
Solid-Phase Peptide Synthesis (SPPS) of Liraglutide
This protocol outlines the manual synthesis of Liraglutide on a solid support using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-His(Boc)-OH and Fmoc-Lys(Alloc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure®
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Palmitoyl-Glu(OSu)-OtBu
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) by dissolving it in DMF with DIC and Oxyma Pure.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Liraglutide sequence, using the appropriate Fmoc-protected amino acid. For the histidine residue at the N-terminus, use Fmoc-His(Boc)-OH to minimize racemization.[6] For the lysine at position 20, use Fmoc-Lys(Alloc)-OH to allow for orthogonal deprotection of the side chain.[4][9]
-
Side-Chain Modification:
-
After the full peptide backbone is assembled, selectively remove the Alloc protecting group from the lysine side chain using a palladium catalyst.
-
Couple the palmitoyl-gamma-glutamyl moiety by treating the resin with Palmitoyl-Glu(OSu)-OtBu and DIEA in DCM.[4]
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification of Synthetic Liraglutide
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude synthetic Liraglutide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of an organic solvent like acetonitrile or DMSO).
-
Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 214 nm and 280 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizing Workflows and Signaling Pathways
Diagrams are invaluable tools for understanding complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate the solid-phase peptide synthesis workflow and the signaling pathway of Liraglutide.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway: Liraglutide and the GLP-1 Receptor
Caption: The GLP-1 receptor signaling pathway activated by Liraglutide.
Conclusion
This compound is an indispensable tool in the synthesis of therapeutic peptides. While its use presents challenges, particularly with regard to racemization, strategic selection of side-chain protecting groups and optimization of coupling conditions can lead to the successful synthesis of complex and potent peptide drugs like Liraglutide. The ability to precisely incorporate histidine residues allows for the fine-tuning of a peptide's biological activity, stability, and delivery properties. A thorough understanding of the chemistry of Fmoc-histidine, coupled with robust analytical and purification techniques, is essential for advancing peptide-based drug discovery and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Original Article [sciencehub.novonordisk.com]
- 3. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. valhallavitality.com [valhallavitality.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Liraglutide [pdb101.rcsb.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[2][] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc protection in peptide synthesis.
Core Principles of Fmoc Chemistry
The success of Fmoc chemistry hinges on a set of fundamental principles that ensure the efficient and precise assembly of amino acid chains.
Orthogonal Protection Strategy: The key advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] This is in direct contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), commonly used for the side chains of trifunctional amino acids.[1] This "orthogonality" allows for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without affecting the integrity of the side-chain protection, which is only removed at the final cleavage step with strong acid (e.g., trifluoroacetic acid - TFA).[1][2]
Reaction Mechanisms:
-
Protection: The Fmoc group is introduced onto the α-amino group of an amino acid by reaction with either 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][5] Fmoc-OSu is often preferred due to its stability and lower propensity for side reactions.[6]
-
Deprotection: The removal of the Fmoc group proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[6][7] This initiates a cascade that results in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide.[6] The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct.[5]
UV Monitoring: A significant practical advantage of the Fmoc group is its strong UV absorbance around 300 nm.[1][7] The dibenzofulvene-piperidine adduct formed during deprotection also has a characteristic UV absorbance, which can be used to monitor the completion of the deprotection step in real-time, ensuring efficient and complete reactions throughout the synthesis.[8][9][10]
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics and the stability of the protecting groups. The following tables summarize key quantitative data for optimizing synthesis protocols.
| Base (in DMF) | Concentration | Half-life (t½) of Fmoc-Val deprotection | Reference |
| Piperidine | 20% (v/v) | ~6-7 seconds | [5][11] |
| Piperidine | 5% (v/v) | >99% completion in 3 minutes | [12] |
| Piperidine | 2% (v/v) | 87.9% completion in 5 minutes | [12] |
| Piperidine | 1% (v/v) | 49.6% completion in 5 minutes | [12] |
| Piperazine | 5% (v/v) | 50 seconds | [11] |
| Piperazine + DBU | 5% + 2% | < 1 minute (faster than 20% piperidine) | [11] |
| Pyrrolidine | 20% (v/v) | Comparable to piperidine in scavenging DBF | [13] |
| Dicyclohexylamine | 20% (v/v) | Inefficient DBF scavenging | [13] |
| Table 1: Kinetics of Fmoc Deprotection with Various Bases. |
| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) | Reference |
| HATU | 2 x 1 min | 83.63 | 70.27 | [14] |
| HCTU | 2 x 20 min | 90.84 | 77.68 | [14] |
| COMU | 2 x 1 min | 90.84 | 77.68 | [14] |
| PyBOP | 2 x 1 min | 48.11 | 70.27 | [14] |
| TFFH | 2 x 1 min | < 25 | < 15 | [14] |
| Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS. |
Key Experimental Protocols
The following are detailed methodologies for the fundamental steps in utilizing Fmoc-protected amino acids for peptide synthesis.
Protocol 1: Synthesis of Fmoc-L-Alanine (Fmoc-Ala-OH)
This protocol describes the synthesis of an Fmoc-protected amino acid using Fmoc-OSu.
Materials:
-
L-Alanine
-
10% Sodium Carbonate solution
-
Dioxane
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Methodology:
-
Dissolve L-Alanine (1 equivalent) in 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.
-
Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.
-
Extract the product into diethyl ether.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.
Protocol 2: A Single Cycle of Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).
Materials:
-
Fmoc-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HCTU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
DCM (Dichloromethane)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for mixing
Methodology:
-
Resin Swelling: Place the Fmoc-loaded resin in the synthesis vessel and swell in DMF for at least 30 minutes.[15]
-
Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Mix for 3 minutes. d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[15] f. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid and the coupling reagent (e.g., HCTU) in DMF. b. Add the base (e.g., DIPEA) to the amino acid solution and mix for 1-2 minutes to pre-activate. c. Add the activated amino acid solution to the resin. d. Mix for 30-60 minutes at room temperature.[16]
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times). c. Wash with DCM (3 times). d. Wash with Methanol (3 times). e. The resin is now ready for the next coupling cycle or for final cleavage.
Protocol 3: Monitoring Fmoc Deprotection by UV Spectroscopy
This protocol allows for the quantitative determination of resin loading or the monitoring of deprotection completion.[8][10]
Materials:
-
Sample of peptide-resin after Fmoc deprotection
-
DMF
-
UV Spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Volumetric flask
Methodology:
-
After the Fmoc deprotection step (Protocol 2, step 2), collect the combined piperidine solutions in a volumetric flask of a known volume (e.g., 10 mL).
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the solution at 301 nm using a UV spectrophotometer, with DMF as the blank.
-
Calculate the resin loading (in mmol/g) using the following formula:[10] Loading (mmol/g) = (Absorbance × Volume of flask (mL)) / (7800 M⁻¹cm⁻¹ × mass of resin (g) × 1 cm) Where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm.[10]
Protocol 4: Cleavage of Peptide from Wang Resin and Side-Chain Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
TFA (Trifluoroacetic acid)
-
Scavengers (e.g., TIS - triisopropylsilane, DODT - 3,6-dioxa-1,8-octanedithiol, water)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Methodology:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acid composition of the peptide to prevent side reactions.[1]
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[17]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20 times) of cold diethyl ether.[18]
-
A white precipitate of the peptide should form.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under a stream of nitrogen or argon gas. The peptide is now ready for purification, typically by reverse-phase HPLC.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows in Fmoc-based peptide synthesis.
Caption: Structure of an Nα-Fmoc-protected amino acid.
Caption: Mechanism of Fmoc protection of an amino acid.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Workflow for a single cycle of Fmoc-SPPS.
Conclusion
The Fmoc protection strategy remains the preeminent choice for solid-phase peptide synthesis due to its mild conditions, robust orthogonality, and the ability for real-time monitoring. A thorough understanding of the underlying chemical principles, coupled with optimized and validated experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize peptides of high purity and yield. By carefully controlling reaction conditions and being mindful of potential side reactions, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and the development of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. rsc.org [rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Fmoc-DL-Histidine: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Fmoc-DL-histidine, its derivatives, and their application in peptide synthesis. This document outlines key chemical data, detailed experimental protocols, and relevant biological pathways.
Core Data Presentation
The following table summarizes the key quantitative data for Fmoc-L-histidine, Fmoc-D-histidine, and several commonly used side-chain protected derivatives. The use of side-chain protecting groups on the imidazole ring of histidine is crucial to prevent side reactions and racemization during peptide synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Temperature |
| Fmoc-L-histidine | 116611-64-4[1][2][3] | C₂₁H₁₉N₃O₄ | 377.39[3] | White to off-white solid[2] | ≥98% (HPLC)[2] | 2-8°C[3] |
| Fmoc-D-histidine | 157355-79-8[4][5][6][7][8] | C₂₁H₁₉N₃O₄ | 377.4[4][5] | Off-white solid[4] | ≥99% (HPLC)[4] | 0-8°C[4] |
| Fmoc-L-His(Trt)-OH | 109425-51-6[9][10][11][12] | C₄₀H₃₃N₃O₄ | 619.71[10][11] | White to off-white solid powder[9] | ≥98.0% (HPLC) | 2-8°C[12] |
| Fmoc-L-His(Boc)-OH | 81379-52-4[13][14][15][16][17] | C₂₆H₂₇N₃O₆ | 477.51[14][15] | White to off-white solid[16] | ≥95%[14] | -20°C to 4°C[16] |
| Fmoc-L-His(Fmoc)-OH | 98929-98-7[18][19][20][21][22] | C₃₆H₂₉N₃O₆ | 599.63[19] | White to off-white solid[19] | N/A | 2-8°C[22] |
Experimental Protocols
The primary application of Fmoc-histidine derivatives is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps involved.
Resin Swelling and First Amino Acid Coupling
-
Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours.
-
Fmoc Deprotection (for pre-loaded resins): If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes. This is followed by extensive washing with DMF.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-L-His(Trt)-OH) is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) or Oxyma. The activated amino acid is then added to the deprotected resin and allowed to react for 1-2 hours. The completion of the coupling reaction can be monitored by a ninhydrin test.
Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20-50% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Coupling: The next Fmoc-protected amino acid is pre-activated and coupled to the growing peptide chain as described in the first amino acid coupling step.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like histidine.
Standard Cleavage Cocktail (Reagent K):
-
Composition: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[23]
-
Procedure:
-
The peptide-resin is washed with DCM and dried.
-
The cleavage cocktail is added to the resin (typically 10 mL per gram of resin).
-
The mixture is gently agitated for 2-4 hours at room temperature.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The peptide is precipitated from the filtrate by adding cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.
-
Low-Odor Cleavage Cocktail (Reagent B):
-
Composition: 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).
-
Notes: This cocktail is particularly effective for scavenging trityl groups from histidine side chains but may not be suitable for peptides containing methionine or cysteine.[24]
Mandatory Visualizations
Histidine Metabolism Pathway
Histidine is an essential amino acid with diverse metabolic fates. It can be decarboxylated to form histamine, a key mediator of allergic and inflammatory responses, or catabolized to glutamate.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FMOC-HIS-OH | 116611-64-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 157355-79-8 | MFCD00237022 | Fmoc-D-histidine [aaronchem.com]
- 7. FMOC-D-HIS-OH | 157355-79-8 [chemicalbook.com]
- 8. Fmoc-D-His-OH | (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine | Carbamates | Ambeed.com [ambeed.com]
- 9. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 10. Fmoc-His(Trt)-OH | 109425-51-6 | FF15882 | Biosynth [biosynth.com]
- 11. Fmoc-His(Trt)-OH Novabiochem® | 109425-51-6 [sigmaaldrich.com]
- 12. 109425-51-6 CAS MSDS (Fmoc-His(Trt)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Fmoc-His(Boc)-OH | 81379-52-4 | Benchchem [benchchem.com]
- 14. chemscene.com [chemscene.com]
- 15. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. FMOC-HIS(BOC)-OH | 81379-52-4 [chemicalbook.com]
- 18. glpbio.com [glpbio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Bot Detection [iris-biotech.de]
- 21. peptide.com [peptide.com]
- 22. 98929-98-7|Fmoc-His(Fmoc)-OH|BLD Pharm [bldpharm.com]
- 23. Bot Detection [iris-biotech.de]
- 24. peptide.com [peptide.com]
An In-depth Technical Guide to the Storage and Handling of Fmoc-DL-histidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling Nα-(9-Fluorenylmethoxycarbonyl)-DL-histidine (Fmoc-DL-histidine), a key reagent in solid-phase peptide synthesis (SPPS) for research and drug development. Proper management of this compound is essential to ensure its integrity, prevent degradation, and achieve reliable and reproducible results in peptide synthesis.
Physicochemical Properties and Storage
This compound is a white to off-white crystalline powder. Its stability is paramount for successful incorporation into peptide chains.
Table 1: Physicochemical and Storage Data for Fmoc-L-histidine
| Property | Value | Source |
| Molecular Formula | C21H19N3O4 | [1] |
| Molecular Weight | 377.39 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | ||
| Short-term | Sealed in a dry environment at 2-8°C. | [1] |
| Long-term | Tightly sealed at -20°C. |
Note: Data for Fmoc-L-histidine is often used as a proxy in the absence of specific data for the DL-racemic mixture.
Solubility
The solubility of this compound is a critical factor in its application, particularly in preparing stock solutions for automated peptide synthesizers.
Table 2: Solubility of Fmoc-L-histidine
| Solvent | Solubility | Notes | Source |
| Dimethylformamide (DMF) | Slightly soluble | Sonication may be required. | [1] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | [1] | |
| Methanol | Very slightly soluble | Heating may be required. | [1] |
| N-Methyl-2-pyrrolidone (NMP)/ Dihydrolevoglucosenone (DMM) mixture | Soluble at 0.1 M | Achieved in a 40% NMP/DMM mixture. | [2] |
Handling and Safety
Standard laboratory safety protocols should be strictly adhered to when handling this compound.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves.
-
Use safety glasses or goggles.
-
Work in a well-ventilated area or under a fume hood to avoid inhalation of the powder.
-
Wear a lab coat.
Handling Procedures:
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Prevent inhalation of the powder.[1]
-
Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can degrade the compound.
-
Dispense the required amount in a clean, dry environment.
Chemical Stability and Degradation
The stability of this compound is crucial for its effective use. The primary routes of degradation involve the Fmoc protecting group and the histidine side chain.
Fmoc Group Lability
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its removal is a fundamental step in SPPS and is typically achieved through treatment with a secondary amine, such as piperidine. This process occurs via a β-elimination mechanism.
Caption: Mechanism of Fmoc group removal by piperidine.
Side Reactions in Peptide Synthesis
During SPPS, this compound can be prone to specific side reactions that can impact the purity and yield of the final peptide.
-
Racemization: The imidazole ring of the histidine side chain can act as a base, promoting the abstraction of the α-proton of the activated carboxylic acid during coupling. This can lead to racemization, particularly with strong activating agents. The use of imidazole π-nitrogen protection, such as a trityl (Trt) group, can mitigate this issue.[3]
-
Aspartimide Formation: In sequences where histidine is adjacent to an aspartic acid residue, the risk of aspartimide formation during Fmoc deprotection is increased.[4][5]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent when proline is one of the first two residues but can occur with other amino acids as well.[5][6]
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a method to evaluate the stability of this compound under various conditions (e.g., different temperatures and pH values).
1. Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Buffers of various pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
Analytical C18 HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
For pH stability, add appropriate buffers to the aliquots to achieve the desired pH values.
-
For thermal stability, incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
3. HPLC Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm and 301 nm (for Fmoc group and its degradation products).[7]
-
Injection Volume: 10-20 µL
4. Data Analysis:
-
Inject samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Monitor the peak area of the intact this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate. The degradation kinetics can often be fitted to a first-order model.[8][9][10]
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Supply and Application of Fmoc-DL-Histidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the quality and reliable supply of amino acid derivatives are paramount. Fmoc-DL-histidine, a key building block, presents unique considerations due to the racemic nature of its DL form and the reactive imidazole side chain of histidine. This technical guide provides an in-depth overview of supplier information, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and logical workflows to aid in sourcing and application.
This compound Supplier Landscape: A Comparative Analysis
Sourcing high-quality this compound is a critical first step for any research or development project. A variety of chemical suppliers offer this reagent, each with differing purity levels, available quantities, and pricing structures. To facilitate an informed decision, the following table summarizes key quantitative data from prominent suppliers.
| Supplier | Purity | Available Pack Sizes | Price (USD) | CAS Number | Notes |
| Suzhou Health Chemicals Co., Ltd. | 98.5%[1] | Inquire for details | Inquire for details | 157355-76-5 | Offers bulk quantities. |
| Chem-Impex (Fmoc-D-Histidine) | ≥ 99% (HPLC)[2] | 1g, 5g, 25g | $127.79 (1g), $488.83 (5g), $1,808.01 (25g) | 157355-79-8 | Data for the D-enantiomer is provided for reference. |
| Cayman Chemical (Fmoc-1-Methyl-L-histidine) | ≥98%[3] | Inquire for details | Inquire for details | 202920-22-7 | Data for a derivative is provided for reference. |
| Cambridge Isotope Laboratories, Inc. (L-Histidine-N-Fmoc, N-IM-trityl (¹⁵N₃, 98%)) | 95% Chemical Purity | 0.1g | $2,092.00 | 1217696-12-2 (Labeled) | Isotopically labeled for specific research applications.[4] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis to verify purity and quality.
Strategic Supplier Selection Workflow
Choosing the right supplier involves a multi-faceted evaluation. The following workflow, represented as a DOT script, outlines a logical process for selecting a suitable this compound supplier.
Caption: A logical workflow for the selection of an this compound supplier.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following section details a comprehensive protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents:
-
This compound
-
High-quality solid support resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Diethyl ether, cold
-
Acetonitrile (ACN)
-
Water, HPLC grade
Experimental Workflow:
The following diagram, generated using the DOT language, illustrates the key steps in the SPPS workflow for incorporating this compound.
Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.
Detailed Methodologies:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HOBt or OxymaPure® (3-5 equivalents) in DMF. Add the activating agent (e.g., DIC, 3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling to Resin: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
-
Note on Histidine Side Chain Protection: The imidazole side chain of histidine can be a source of side reactions, including racemization.[5] For sensitive sequences, using a side-chain protected Fmoc-L-histidine derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH) is highly recommended to minimize these issues.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
Once the peptide synthesis is complete, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
-
This guide provides a foundational understanding for sourcing and utilizing this compound in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and disposal of all chemical reagents.
References
Methodological & Application
Application Notes and Protocols for Fmoc-DL-Histidine in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of peptide synthesis, the incorporation of non-standard amino acids is a key strategy for the development of novel therapeutic and research agents. Fmoc-DL-histidine, a racemic mixture of the D and L enantiomers of histidine, offers a unique tool for creating diverse peptide libraries. The introduction of D-histidine into a peptide sequence can significantly enhance its resistance to enzymatic degradation, thereby increasing its in vivo half-life and therapeutic potential.[1][2] This application note provides detailed protocols and data for the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of diastereomeric peptide libraries aimed at drug discovery and other life science applications.
Histidine itself is a crucial amino acid in many biological processes due to its imidazole side chain, which can act as both a proton donor and acceptor at physiological pH.[3] This property makes it a common residue in the active sites of enzymes.[3][4] The synthesis of histidine-containing peptides, however, can be challenging due to the potential for the imidazole side chain to act as a nucleophile if left unprotected.[5]
Applications of this compound in SPPS
The primary application of this compound is in the generation of peptide libraries with randomized stereochemistry at a specific histidine position. This approach is particularly valuable in:
-
Drug Discovery: Screening of diastereomeric peptide libraries can lead to the identification of lead compounds with improved pharmacological properties. The inclusion of D-amino acids can result in peptides with enhanced stability and novel binding characteristics.
-
Antimicrobial Peptide (AMP) Development: Many natural and synthetic peptides containing D-amino acids exhibit potent antimicrobial properties.[6] Synthesizing libraries of AMPs with DL-histidine can lead to the discovery of novel antibiotics that are less susceptible to bacterial proteases.
-
Epitope Mapping: Diastereomeric libraries can be used to probe the stereochemical requirements of antibody-antigen interactions.
-
Enzyme Inhibitor Screening: Creating a diverse set of peptide isomers allows for the screening of potent and selective enzyme inhibitors.
Data Presentation
The use of this compound in SPPS will result in a 1:1 mixture of diastereomeric peptides at the point of incorporation, assuming equivalent coupling efficiency of the D and L enantiomers. The following tables provide representative data for standard Fmoc-SPPS cycles, which can be applied to the synthesis with this compound.
| Parameter | Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | The choice of resin (e.g., Rink Amide, Wang) will determine the C-terminal functionality of the peptide. |
| Scale of Synthesis | 0.1 - 1.0 mmol | The scale can be adjusted based on the required amount of the peptide library. |
| Coupling Efficiency | >99% per cycle | Monitoring of coupling completion is crucial, especially for complex sequences. |
| Final Peptide Purity | Variable (mixture) | The final product will be a mixture of diastereomers. Purification by HPLC will separate these isomers, but for initial screening, the mixture is often used directly. |
| Expected Racemization | < 0.5% per cycle | While the goal is to incorporate a racemic mixture, it's important to note that some racemization of other chiral centers can occur during synthesis.[4] |
Table 1: General Parameters for SPPS using this compound.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-DL-His(Trt)-OH | 3 - 5 | Racemic amino acid to be incorporated. The trityl (Trt) group protects the imidazole side chain. |
| Coupling Reagent (e.g., HBTU, HATU) | 2.9 - 4.5 | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |
| Base (e.g., DIPEA, NMM) | 6 - 10 | Neutralizes the reaction mixture. |
| Deprotection Reagent (e.g., 20% Piperidine in DMF) | - | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) | - | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |
Table 2: Key Reagents and their Typical Equivalents in SPPS.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide library using this compound. These protocols can be adapted for automated synthesizers.
Resin Swelling
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
-
Add N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to the resin (approximately 1 mL per 100 mg of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
Fmoc Deprotection
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Coupling of this compound
-
In a separate vial, dissolve Fmoc-DL-His(Trt)-OH (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Chain Elongation
Repeat the Fmoc deprotection (4.2) and coupling (4.3) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Mandatory Visualization
Workflow for Synthesis and Screening of a Diastereomeric Peptide Library
The following diagram illustrates the general workflow for synthesizing a diastereomeric peptide library using this compound and subsequent screening to identify active "hit" peptides.
Caption: Workflow for the synthesis and screening of a diastereomeric peptide library.
Signaling Pathway Implication: Inhibition of a Histidine-Dependent Enzyme
Peptides containing histidine are often involved in enzymatic reactions. A peptide library generated with this compound could be screened for inhibitors of a specific enzyme where a histidine residue in the natural substrate or the enzyme's active site is critical for its function. The following diagram illustrates a simplified signaling pathway that could be targeted by such an inhibitor.
Caption: Inhibition of a histidine-dependent enzyme by a peptide inhibitor.
Conclusion
The use of this compound in solid-phase peptide synthesis is a powerful technique for generating structural diversity in peptide libraries. This approach allows for the exploration of stereochemical space at a specific residue, which can lead to the discovery of peptides with enhanced therapeutic properties, such as increased stability and novel biological activities. The protocols outlined in this document provide a framework for the successful synthesis and subsequent screening of such diastereomeric peptide libraries, paving the way for advancements in drug discovery and biomedical research.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-DL-Histidine Coupling: Application Notes and Protocols for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of Fmoc-DL-histidine in solid-phase peptide synthesis (SPPS). The unique properties of the histidine imidazole side chain present challenges, most notably a high propensity for racemization during activation. This guide offers strategies to mitigate this issue through the selection of appropriate side-chain protecting groups and coupling reagents, ensuring the synthesis of high-purity histidine-containing peptides.
Introduction to Histidine Coupling Challenges
The synthesis of peptides containing histidine residues requires careful optimization to prevent side reactions, primarily racemization at the α-carbon. The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to the formation of a D-isomer. This epimerization can significantly impact the biological activity of the final peptide.
The choice of the imidazole side-chain protecting group and the coupling methodology are critical factors in controlling racemization. This document outlines and compares several common strategies.
Comparative Data on Racemization
The following tables summarize quantitative data from various studies, comparing the levels of D-isomer formation (racemization) under different coupling conditions and with different side-chain protecting groups for Fmoc-Histidine.
Table 1: Comparison of D-Isomer Formation for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in Microwave-Assisted SPPS
| Side-Chain Protecting Group | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |
| Trityl (Trt) | 50 | 10 | 6.8% |
| tert-Butoxycarbonyl (Boc) | 50 | 10 | 0.18% |
| Trityl (Trt) | 90 | 2 | >16% |
| tert-Butoxycarbonyl (Boc) | 90 | 2 | 0.81% |
Data sourced from a study on the synthesis of Liraglutide, where Histidine is the N-terminal amino acid.[1]
Table 2: Effect of Pre-activation Time on Racemization of Fmoc-His(Trt)-OH vs. Fmoc-His(MBom)-OH
| Fmoc-Histidine Derivative | Pre-activation Time (min) | % Racemization |
| Fmoc-His(Trt)-OH | 0 | 1.0% |
| Fmoc-His(Trt)-OH | 5 | 7.8% |
| Fmoc-His(MBom)-OH | 5 | 0.3% |
Activation performed with HCTU/6-Cl-HOBt/DIPEA.[2]
Experimental Protocols
Detailed methodologies for key coupling strategies for this compound are provided below.
Protocol 1: Standard HBTU/DIPEA Coupling of Fmoc-His(Trt)-OH
This protocol describes a common method for coupling Fmoc-His(Trt)-OH using HBTU as the coupling reagent. While widely used, this method can lead to significant racemization, as indicated in the comparative data.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-His(Trt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-His(Trt)-OH and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid/HBTU solution to initiate pre-activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the ninhydrin test is negative (indicating complete coupling), wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 2: Low-Racemization Coupling of Fmoc-His(Boc)-OH using DIC/Oxyma in Microwave-Assisted SPPS
This protocol is optimized for minimizing racemization by using the Boc protecting group for the histidine side chain and a DIC/Oxyma coupling cocktail, often enhanced by microwave energy.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-His(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF)
-
Automated microwave peptide synthesizer (optional, but recommended for precise temperature control)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
Prepare a 0.2 M solution of Fmoc-His(Boc)-OH in DMF.
-
Prepare a coupling solution of 1.0 M DIC and 1.0 M Oxyma Pure in DMF.
-
For a 0.1 mmol scale synthesis, add a 5-fold excess of the Fmoc-His(Boc)-OH solution to the resin.
-
Add the DIC/Oxyma coupling solution to the reaction vessel.
-
Perform the coupling reaction under one of the following conditions:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key chemical transformations and workflows discussed in these protocols.
Caption: General workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Fmoc-DL-Histidine Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of Fmoc-DL-histidine, a critical step in Solid-Phase Peptide Synthesis (SPPS). The information compiled herein is intended to guide researchers in selecting and optimizing deprotection strategies to maximize peptide yield and purity while minimizing common side reactions associated with histidine residues.
Introduction: The Challenges of Fmoc-Histidine Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in SPPS due to its base lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. The deprotection proceeds via a base-catalyzed β-elimination mechanism. While generally efficient, the deprotection of Fmoc-histidine presents unique challenges. The imidazole side chain of histidine can contribute to side reactions, including racemization, especially during prolonged exposure to basic conditions or elevated temperatures.
The choice of deprotection reagent and reaction conditions is therefore critical to ensure the quantitative removal of the Fmoc group while preserving the stereochemical integrity of the histidine residue and the overall purity of the synthetic peptide. This document outlines standard and alternative methods for this compound deprotection and provides detailed protocols to aid in their successful implementation.
Deprotection Reagents and Mechanisms
The most common method for Fmoc deprotection involves the use of a secondary amine, typically piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mechanism involves the abstraction of the acidic proton on the fluorenyl group by the base, followed by β-elimination to release the free amine and dibenzofulvene (DBF). The secondary amine then acts as a scavenger for the liberated DBF, preventing its reaction with the newly deprotected N-terminus of the peptide.
Alternative bases such as piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored to mitigate side reactions and improve deprotection efficiency, particularly for complex or aggregation-prone sequences.
Comparative Data on Deprotection Reagents
The selection of a deprotection reagent can significantly impact the yield and purity of the final peptide. The following table summarizes quantitative data from studies comparing different reagents for Fmoc deprotection in syntheses that include histidine residues.
| Deprotection Reagent | Concentration & Solvent | Temperature (°C) | Time (min) | Peptide Sequence Context | Crude Purity (%) | Peptide-Specific Yield (%) | Notes |
| Piperidine (PP) | 20% (v/v) in DMF | Microwave (up to 75°C) | 0.5 + 3 | H-FISEAIIHVLHSR-NH₂ | 68 | 39 | Standard deprotection conditions. |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Microwave (up to 75°C) | 0.5 + 3 | H-FISEAIIHVLHSR-NH₂ | 65 | 35 | Performance comparable to piperidine. |
| Piperazine (PZ) | 10% (w/v) in DMF/ethanol (9:1) | Microwave (up to 75°C) | 0.5 + 3 | H-FISEAIIHVLHSR-NH₂ | 62 | 29 | Lower yield and purity observed for this specific hydrophobic peptide. |
| Piperidine (PP) | 20% (v/v) in DMF | Microwave (up to 90°C) | 1 | General difficult sequences | High | Not specified | Microwave significantly accelerates deprotection.[1] |
| Piperazine (PZ) | Not specified | Microwave (up to 80°C) | 3 | General difficult sequences | High | Not specified | Slower than piperidine but effective with microwave; can reduce aspartimide formation.[1] |
Note: The efficiency of deprotection and the extent of side reactions are highly sequence-dependent. The data presented should be considered as a guideline, and optimization for a specific peptide is often necessary.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound on a solid support. These protocols can be adapted for both manual and automated peptide synthesis.
Standard Fmoc Deprotection using Piperidine
This protocol describes the standard method for Fmoc deprotection using a solution of 20% piperidine in DMF.
Materials:
-
This compound-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the this compound-functionalized resin in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution to the resin.
-
Continue to agitate the resin slurry for an additional 15-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test is indicated by a blue color change).
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Alternative Fmoc Deprotection using Piperazine
This protocol provides an alternative method using piperazine, which may be beneficial in reducing certain side reactions.
Materials:
-
This compound-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperazine
-
Ethanol (for solubility, if needed)
-
Deprotection solution: 10% (w/v) piperazine in DMF (or 9:1 DMF/ethanol)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the this compound-functionalized resin in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (10% piperazine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature. Reaction times may need to be extended compared to piperidine; monitor the reaction progress (e.g., by UV monitoring of DBF release or by performing Kaiser tests at different time points). A typical treatment is for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and the dibenzofulvene-piperazine adduct.
-
Perform a Kaiser test to confirm the complete removal of the Fmoc group.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Visualizations
Fmoc Deprotection Workflow
Caption: General workflow for the deprotection of Fmoc-histidine on a solid support.
Logical Relationship of Deprotection Parameters
References
Application Note: Utilizing Fmoc-DL-Histidine for the Synthesis of Histidine-Rich Peptides
AN-SPPS-His001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the use of Fmoc-DL-histidine in solid-phase peptide synthesis (SPPS) for creating histidine-rich peptides. It addresses the primary outcome of using a racemic amino acid—the generation of a diastereomeric peptide mixture—and discusses potential applications, such as in peptide library screening. Detailed protocols for synthesis and purification are provided, alongside strategies for managing the complexities of histidine incorporation.
Introduction: The Challenge and Opportunity of Histidine
Histidine-rich peptides (HRPs) are a class of biomolecules with significant therapeutic and research potential, acting as antimicrobial agents, metal chelators, and pH-responsive moieties. The synthesis of peptides containing histidine is notoriously challenging due to the unique properties of its imidazole side chain. During the carboxyl group activation step required for peptide bond formation, the imidazole ring can facilitate the abstraction of the alpha-proton, leading to racemization (the conversion of the L-amino acid to a D-amino acid).[1] This loss of stereochemical integrity can result in a heterogeneous final product with altered biological activity.
While standard protocols focus on minimizing racemization by using enantiomerically pure Fmoc-L-histidine with appropriate side-chain protection, this application note specifically addresses the intentional use of This compound .
1.1. The Implication of Using this compound
The use of a racemic mixture of this compound as a building block in SPPS will inevitably result in a final product that is a collection of diastereomers .[2] For a peptide containing a single DL-histidine residue, two distinct diastereomeric peptides will be synthesized. If n DL-histidine residues are incorporated, up to 2n diastereomers can be formed. These diastereomers possess different physicochemical properties, which can lead to distinct biological activities and conformations.[2]
1.2. Applications for Diastereomeric Peptide Libraries
While unsuitable for the development of single-isomer therapeutics, peptide libraries composed of diastereomers are valuable in early-stage research and discovery.[3][4]
-
Screening and Drug Discovery: Testing a mixture of stereoisomers increases the molecular diversity, which can be advantageous for identifying novel peptide-protein interactions or discovering hits with unique pharmacological profiles.[3][5]
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of separated diastereomers can provide crucial insights into the stereochemical requirements for biological function.
-
Enzyme Specificity and Stability: Incorporating D-amino acids can enhance peptide stability against enzymatic degradation. Screening diastereomeric libraries can help identify peptides with optimal therapeutic properties.
Managing Histidine in Solid-Phase Peptide Synthesis
Even when using this compound, understanding the strategies to control histidine chemistry is crucial. The primary tools are side-chain protecting groups and optimized coupling reagents.
2.1. Side-Chain Protection Strategies
To prevent side reactions, the imidazole side chain of histidine is typically protected. While the use of DL-histidine implies that control of racemization at that specific residue is not the primary goal, side-chain protection is still necessary to prevent other issues like cross-linking or modification during synthesis. The choice of protecting group is critical when working with L-histidine to prevent racemization.
Table 1: Comparison of Common Side-Chain Protecting Groups for Histidine
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | -C(O)O-tBu | Strong acid (e.g., TFA) | Robust, provides good protection against racemization.[6] | Removed during final cleavage; not suitable for orthogonal strategies. |
| Trt (Trityl) | -C(Ph)3 | Mild acid (e.g., 1-5% TFA) | Acid-labile, allows for orthogonal deprotection strategies. | Can be bulky; may not fully suppress racemization with certain coupling reagents. |
| Fmoc (Fluorenylmethyloxycarbonyl) | -CH2-O-C(O)-Fmoc | Base (e.g., Piperidine) | Provides robust protection.[6] | Removed under the same conditions as Nα-Fmoc, limiting its utility in standard Fmoc SPPS. Best for Boc-based strategies. |
2.2. Coupling Reagents for Histidine Incorporation
The choice of coupling reagent and additives significantly impacts the efficiency of peptide bond formation and can influence side reactions.
Table 2: Recommended Coupling Reagent Combinations for Histidine | Coupling Reagent | Additive(s) | Typical Solvent | Key Characteristics | | :--- | :--- | :--- | :--- | | HATU / HBTU | DIPEA or Collidine | DMF | Highly efficient and fast-acting; among the most common activators.[7] | Higher risk of racemization for sensitive residues if activation is prolonged. | | DIC / HOBt | HOBt (1-hydroxybenzotriazole) | DMF / DCM | Classic combination, effective at suppressing racemization.[8] | Slower reaction times compared to aminium reagents; DIC can be difficult to wash out. | | DEPBT | DIPEA | DMF | Known for its remarkable resistance to racemization, making it a good choice for sensitive amino acids. | Higher cost and potentially slower coupling kinetics. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Histidine-Rich Peptide using this compound
This protocol outlines the manual synthesis of a generic 10-mer histidine-rich peptide on Rink Amide resin (for a C-terminal amide).
Workflow for SPPS of Histidine-Rich Peptides
Caption: General workflow for synthesizing histidine-rich peptides using Fmoc-SPPS.
Materials:
-
Rink Amide Resin (e.g., 0.1 mmol scale)
-
Fmoc-protected amino acids (including Fmoc-DL-His(Trt)-OH)
-
Coupling Reagent: HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Add 0.1 mmol of Rink Amide resin to the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[9]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling Cycle (for non-histidine residues):
-
In a separate vial, dissolve Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.[10]
-
Drain the solution and wash the resin with DMF (5x).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
Repeat the deprotection step (Step 2) to prepare for the next coupling.
-
-
This compound Coupling:
-
Follow the same procedure as Step 3, using Fmoc-DL-His(Trt)-OH as the amino acid. It is crucial to use a side-chain protected version to avoid side reactions.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform the deprotection step (Step 2) one last time to remove the N-terminal Fmoc group.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Detailed Fmoc-SPPS Cycle
Caption: A single cycle of Fmoc deprotection and amino acid coupling in SPPS.
Protocol 2: Purification of Diastereomeric Histidine-Rich Peptides
The primary challenge after synthesis is the separation of the resulting diastereomers. Reversed-phase HPLC (RP-HPLC) is the predominant method for this task.[2][11] Diastereomers have different physical properties and will typically exhibit different retention times on an HPLC column.[2]
Materials:
-
Crude peptide pellet
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
LC-MS system for fraction analysis
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a suitable aqueous buffer.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Method Development:
-
Perform an initial analytical run using a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to visualize the complexity of the crude product. The resulting chromatogram will likely show multiple peaks corresponding to the different diastereomers and other synthesis-related impurities.
-
Optimize the gradient to achieve baseline separation of the major diastereomeric peaks. This may require using a very shallow gradient (e.g., 0.1-0.5% change in Solvent B per minute) around the elution point of the target peptides.[11]
-
-
Preparative Purification:
-
Switch to a preparative or semi-preparative C18 column.
-
Inject the dissolved crude peptide and run the optimized gradient method.
-
Collect fractions corresponding to each separated peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using LC-MS to confirm the mass of the peptide in each fraction and identify which fractions contain the desired diastereomers.
-
Pool the pure fractions for each individual diastereomer.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptides as a dry powder.
-
Summary and Best Practices
-
Acknowledge the Outcome: The use of this compound is a deliberate choice that will produce a mixture of diastereomers. This method is not suitable for producing a single, stereochemically pure peptide therapeutic.
-
Application is Key: This approach is best suited for creating peptide libraries for screening, where stereochemical diversity can be an advantage.[3]
-
Protect the Side Chain: Always use a side-chain protected version of histidine (e.g., -Trt or -Boc) to prevent unwanted side reactions during synthesis.
-
Optimize Purification: The purification step is critical. Invest time in developing a high-resolution RP-HPLC method to separate the individual diastereomers for subsequent characterization and testing.[12]
-
Thorough Analysis: Use LC-MS to rigorously characterize the crude product and all purified fractions to ensure the correct products have been isolated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of peptide libraries in biotechnological research [genosphere-biotech.com]
- 4. Pharmacological applications of natural peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-DL-Histidine in Enzyme Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine residues are pivotal to the function of a vast array of enzymes, participating in catalysis, substrate binding, and protein structure stabilization. The imidazole side chain of histidine, with its pKa near physiological pH, allows it to act as both a proton donor and acceptor, a key feature in many enzymatic reaction mechanisms. The precise stereochemistry of histidine, like all amino acids in proteins, is crucial for its function. The incorporation of a non-natural D-histidine in place of the natural L-histidine can be a powerful tool to probe enzyme mechanisms, investigate stereospecificity, and develop enzyme-resistant peptide inhibitors or probes.
Fmoc-DL-histidine, representing a racemic mixture of D- and L-histidine protected for solid-phase peptide synthesis (SPPS), provides the foundational building blocks for such investigations. By synthesizing peptides with either L-histidine or D-histidine at a specific position, researchers can directly assess the impact of stereochemistry on enzyme-substrate interactions, catalytic efficiency, and inhibitor potency.
Key Applications in Enzyme Mechanism Studies
The strategic incorporation of D-histidine into peptides using Fmoc-D-histidine (a component of the DL-racemic mixture) allows for several key applications in the study of enzyme mechanisms:
-
Probing Enzyme Stereospecificity: Most enzymes are highly stereospecific, meaning they preferentially bind and act upon substrates of a specific chirality. By synthesizing a peptide substrate or inhibitor with a D-histidine substitution, researchers can quantify the enzyme's ability to recognize and process the non-natural stereoisomer. A significant decrease or complete loss of activity with the D-histidine-containing peptide provides strong evidence for the stereospecificity of the enzyme's active site.
-
Development of Enzyme-Resistant Inhibitors: Peptides that act as enzyme inhibitors are often susceptible to degradation by proteases in biological systems, limiting their therapeutic potential. The substitution of L-amino acids with their D-enantiomers can dramatically increase the peptide's resistance to proteolysis. Synthesizing a known peptide inhibitor with D-histidine can lead to a more stable and potentially more effective therapeutic agent.
-
Mechanistic Probes of the Active Site: The precise orientation of the histidine imidazole ring is often critical for its catalytic function. A D-histidine residue will position the imidazole side chain in a different spatial orientation within the enzyme's active site compared to its L-counterpart. This can disrupt the catalytic machinery, and the resulting change in enzymatic activity can provide insights into the geometric requirements of the active site.
-
Creation of "Retro-Inverso" Peptides: Retro-inverso peptides are composed of D-amino acids in the reverse sequence of a known L-peptide. This modification can sometimes mimic the topology of the original peptide, allowing it to bind to the same biological target, but with the added benefit of being resistant to enzymatic degradation. The use of Fmoc-D-histidine is essential for the synthesis of such modified peptides.
Experimental Protocols
The following protocols provide a generalized framework for the use of Fmoc-L-histidine and Fmoc-D-histidine in enzyme mechanism studies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of L- and D-Histidine Containing Peptides
This protocol outlines the manual Fmoc-SPPS for the synthesis of two analogous peptides, one with L-histidine and one with D-histidine at a defined position.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-L-amino acids (including Fmoc-L-His(Trt)-OH)
-
Fmoc-D-histidine (e.g., Fmoc-D-His(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
HPLC purification system
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To incorporate the histidine residue, use either Fmoc-L-His(Trt)-OH or Fmoc-D-His(Trt)-OH.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Protocol 2: Enzyme Kinetic Analysis
This protocol describes a general method for determining the kinetic parameters of an enzyme with the synthesized L- and D-histidine-containing peptides (acting as substrates or inhibitors). The example focuses on a protease, but the principles can be adapted for other enzymes.
Materials:
-
Purified enzyme of interest
-
Synthesized L- and D-histidine-containing peptides
-
Chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Microplate reader or spectrophotometer
Procedure for Substrate Analysis:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer.
-
Substrate Preparation: Prepare a series of dilutions of both the L- and D-histidine-containing peptide substrates in the assay buffer.
-
Kinetic Assay:
-
In a 96-well plate, add a constant amount of enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the peptide substrates.
-
Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the kinetic parameters.
-
Procedure for Inhibitor Analysis:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its known chromogenic/fluorogenic substrate.
-
Inhibitor Preparation: Prepare a series of dilutions of the L- and D-histidine-containing peptides (potential inhibitors).
-
Inhibition Assay:
-
In a 96-well plate, mix the enzyme with different concentrations of the inhibitor peptides and incubate for a set period.
-
Initiate the reaction by adding a fixed concentration of the known substrate.
-
Monitor the reaction rate as described above.
-
-
Data Analysis:
-
Determine the type of inhibition (e.g., competitive, non-competitive) by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Calculate the inhibition constant (Ki).
-
Data Presentation
Quantitative data from enzyme kinetic studies should be summarized in a clear, tabular format to facilitate comparison between the L- and D-histidine-containing peptides.
Table 1: Hypothetical Kinetic Parameters of a Serine Protease with L- and D-Histidine Containing Substrates
| Peptide Substrate | Km (mM) | Vmax (µM/min) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Ala-L-His -Phe-pNA | 0.5 | 120 | 1.4 x 10⁵ |
| Ac-Ala-D-His -Phe-pNA | 15.2 | 8 | 3.1 x 10¹ |
This table illustrates a significant decrease in catalytic efficiency (kcat/Km) for the peptide containing D-histidine, indicating high stereospecificity of the enzyme.
Table 2: Hypothetical Inhibition Constants of a Metalloprotease with L- and D-Histidine Containing Inhibitors
| Peptide Inhibitor | Inhibition Type | Ki (nM) |
| Z-L-His -NHOH | Competitive | 25 |
| Z-D-His -NHOH | Competitive | 850 |
This table shows that the D-histidine-containing inhibitor has a much higher Ki value, indicating it is a significantly weaker inhibitor than its L-counterpart.
Visualizations
Experimental Workflow
Caption: Workflow for synthesizing and evaluating stereoisomeric histidine-containing peptides.
Signaling Pathway: Role of Histidine in a Catalytic Triad
Caption: Simplified representation of the catalytic triad in serine proteases.
Logical Relationship: Comparing L- and D-Histidine Peptide Effects
Caption: Logical flow for determining enzyme stereospecificity using L- and D-histidine peptides.
Application Notes and Protocols for Incorporating Fmoc-DL-Histidine into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. Fmoc-DL-histidine, a racemic mixture of the D- and L-isomers of 9-fluorenylmethoxycarbonyl-protected histidine, offers a unique tool for generating peptide libraries with enhanced structural and functional diversity. The presence of both D- and L-histidine residues within a peptide library can significantly increase its resistance to proteolytic degradation, a critical factor in the development of peptide-based therapeutics.[1][2] Furthermore, the introduction of D-amino acids can lead to novel peptide conformations and improved receptor binding affinities.[1][3]
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS).
Applications of Peptide Libraries Containing DL-Histidine
The deliberate inclusion of a racemic mixture of histidine in a peptide library offers several advantages:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids.[1][2] This enhanced stability can lead to a longer in vivo half-life for peptide drug candidates.
-
Enhanced Structural Diversity: The presence of both D- and L-histidine at a specific position in a peptide sequence introduces stereochemical diversity, leading to a wider range of three-dimensional structures. This can be advantageous for exploring a larger conformational space during screening for binding to a specific target.
-
Novel Biological Activities: The unique structural properties of peptides containing D-amino acids can result in novel or enhanced biological activities, including improved receptor binding and antimicrobial properties.[1][3]
-
Epitope Mapping and Mimotope Discovery: Peptide libraries are instrumental in identifying the binding sites (epitopes) of antibodies and other proteins. The inclusion of D-amino acids can lead to the discovery of novel mimotopes that mimic the binding properties of the natural epitope but with improved stability.
Challenges and Solutions in Incorporating Histidine Derivatives
The incorporation of histidine into peptide chains presents a significant challenge due to the propensity of the chiral center to racemize during the coupling reaction. This is particularly relevant when using base-mediated coupling methods. The imidazole ring of histidine can catalyze the enolization of the activated carboxylic acid, leading to a loss of stereochemical integrity.[4]
Several strategies have been developed to minimize racemization during the coupling of Fmoc-histidine derivatives:
-
Side-Chain Protection: Protecting the imidazole nitrogen of histidine is crucial to suppress racemization. Various protecting groups, such as Trityl (Trt) and methoxybenzyl (MBom), are employed for this purpose.
-
Coupling Reagents: The choice of coupling reagent can significantly impact the level of racemization. The addition of additives like HOBt or HOAt to the coupling reaction can help to reduce racemization.[5]
-
Pre-activation Time: Minimizing the pre-activation time of the Fmoc-histidine derivative before its addition to the resin-bound peptide can reduce the extent of racemization.[4]
Data Presentation
The following table summarizes the impact of side-chain protection and pre-activation time on the racemization of Fmoc-L-histidine during solid-phase peptide synthesis. While specific data for this compound is not available, these findings for the L-isomer highlight the critical factors influencing stereochemical integrity during coupling.
| Fmoc-His Derivative | Coupling Conditions | Pre-activation Time (min) | Racemization (%) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 | 1.0 |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 7.8 |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 0.3 |
| Fmoc-His(Trt)-OH | Microwave (80°C) | - | 16.6 |
| Fmoc-His(MBom)-OH | Microwave (80°C) | - | 0.8 |
Data adapted from: Advances in Fmoc solid-phase peptide synthesis - PMC - NIH.[4]
Experimental Protocols
This section provides detailed protocols for the manual and automated solid-phase synthesis of a peptide library incorporating this compound.
Materials and Reagents
-
This compound(Trt)-OH
-
Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Automated peptide synthesizer (for automated protocol)
-
Reaction vessels for manual synthesis
-
Shaker for manual synthesis
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Library
This protocol describes the synthesis of a simple peptide library with a single variable position where this compound is incorporated.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for a minimal time (e.g., 2-5 minutes).
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test.[6] If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet.
-
Purify the peptide library using reverse-phase HPLC.
-
Protocol 2: Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers streamline the synthesis process. The following is a general protocol that can be adapted for most instruments.
-
Resin Loading: Load the appropriate amount of Rink Amide MBHA resin into the reaction vessel of the synthesizer.
-
Sequence Programming: Program the desired peptide sequence, including the position for the incorporation of this compound.
-
Reagent Preparation: Prepare solutions of Fmoc-amino acids (including this compound(Trt)-OH), activators (e.g., HBTU/HOBt or HATU), activator base (e.g., DIPEA or NMM), and deprotection reagent (20% piperidine in DMF).
-
Synthesis Execution: The synthesizer will automatically perform the following cycles for each amino acid:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the pre-activated Fmoc-amino acid.
-
Washing with DMF.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide-resin is manually cleaved and deprotected as described in the manual protocol (Protocol 1, step 8).
-
Purification: The crude peptide library is purified by reverse-phase HPLC.
Visualizations
Caption: Mechanism of Histidine Racemization.
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: High-Throughput Screening Workflow.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. lifetein.com [lifetein.com]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Fmoc-DL-Histidine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-DL-histidine in bioconjugation techniques. This document outlines detailed protocols for the incorporation of histidine into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent site-specific bioconjugation to the histidine residue.
Introduction
Histidine is an attractive target for bioconjugation due to its unique imidazole side chain, which can participate in various chemical modifications.[1][2] Compared to the more commonly targeted cysteine and lysine residues, histidine offers alternative strategies for site-specific labeling of peptides and proteins.[1] The use of this compound, particularly with a trityl (Trt) protecting group on the imidazole nitrogen, is a standard and effective method for incorporating histidine into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).[3] This allows for the precise placement of a reactive handle for subsequent bioconjugation reactions.
Data Presentation: Quantitative Analysis of Histidine Bioconjugation
The efficiency of bioconjugation to histidine residues can vary depending on the specific methodology employed. Below is a summary of reported yields for different histidine-targeted bioconjugation strategies.
| Bioconjugation Strategy | Target Protein/Peptide | Reagent | Reported Yield (%) | Reference |
| Visible-Light-Promoted Thioacetal Activation | Peptide 5 | Thioacetal 1a | 51 | [1] |
| Visible-Light-Promoted Thioacetal Activation | Peptide 6 (Lys-containing) | Thioacetal 1a | 36 | [1] |
| Visible-Light-Promoted Thioacetal Activation | Peptide 7 (Met-containing) | Thioacetal 1a | 35 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Histidine-Containing Peptide using Fmoc-His(Trt)-OH
This protocol describes the manual solid-phase synthesis of a model peptide containing a histidine residue using Fmoc-His(Trt)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Note: For coupling of Fmoc-His(Trt)-OH, this standard procedure is followed.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Post-Synthetic Bioconjugation to a Histidine-Containing Peptide
This protocol provides a general method for the bioconjugation of a molecule (e.g., a fluorescent dye, a drug molecule) to the imidazole side chain of a histidine residue in a purified peptide. This example utilizes a visible-light-promoted thioacetal activation method.[1]
Materials:
-
Histidine-containing peptide (purified)
-
Thioacetal probe (e.g., a thioacetal derivative of a fluorescent dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rose Bengal (photosensitizer)
-
Visible light source (e.g., blue LEDs)
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Reaction Setup:
-
Dissolve the histidine-containing peptide in PBS (pH 7.4) to a final concentration of 100 µM.
-
Add the thioacetal probe to a final concentration of 1 mM.
-
Add Rose Bengal to a final concentration of 20 µM.
-
-
Photoreaction:
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) for 30-60 minutes at room temperature.
-
Protect the reaction from ambient light during the incubation.
-
-
Quenching (if necessary): The reaction can often be stopped by turning off the light source. For some applications, the addition of a quenching agent may be required.
-
Purification of the Bioconjugate:
-
Purify the resulting bioconjugate from unreacted peptide and excess reagents using RP-HPLC with a suitable water/acetonitrile gradient.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product by mass spectrometry (observing the expected mass shift) and analytical RP-HPLC.
-
If a fluorescent probe was used, confirm conjugation by fluorescence spectroscopy.
-
Visualizations
Experimental Workflow for Peptide Synthesis and Bioconjugation
Caption: Workflow for SPPS and subsequent bioconjugation.
Signaling Pathway Modulation by a Histidine-Bioconjugated Peptide
The following diagram illustrates a hypothetical scenario where a bioconjugated peptide, such as a cell-penetrating peptide (CPP) carrying a kinase inhibitor, modulates a cellular signaling pathway. The histidine conjugation site allows for the attachment of the inhibitor.
References
A Comparative Guide to Manual and Automated Peptide Synthesis: Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the creation of custom peptides for a vast array of applications, from basic biological research to the development of novel therapeutics. The choice between manual and automated synthesis methodologies is a critical consideration, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized. This document provides a detailed comparison of manual and automated peptide synthesis protocols, offering insights into the advantages and limitations of each approach.
Principles of Solid-Phase Peptide Synthesis (SPPS)
Both manual and automated peptide synthesis are based on the principles of SPPS, a technique developed by Bruce Merrifield.[1][2] In SPPS, a peptide chain is assembled sequentially while one end is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps.[2][3] The general cycle of SPPS involves three main stages: deprotection, amino acid coupling, and washing.
Data Presentation: A Quantitative Comparison
The decision to adopt manual or automated peptide synthesis often hinges on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following tables summarize key quantitative data to facilitate a direct comparison between the two methodologies.
| Parameter | Manual Synthesis | Standard Automated Synthesis | Microwave-Assisted Automated Synthesis |
| Typical Synthesis Time (per cycle) | 80 - 150 minutes | ~30 - 60 minutes | 4 - 22 minutes |
| Hands-on Time | High | Low (setup and cleavage) | Low (setup and cleavage) |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized sequentially or in parallel)[1][3] | Very High (rapid sequential synthesis) |
| Reproducibility | Operator-dependent, can be variable | High, due to precise robotic control[3] | High, with consistent heating and reagent delivery |
| Crude Purity | Variable, dependent on operator skill and sequence difficulty. Can be lower due to higher potential for human error. | Generally high and consistent. | Often higher than conventional methods, especially for difficult sequences. |
| Overall Yield | Variable | Generally consistent and can be higher due to optimized protocols. | Can be significantly higher, particularly for long or complex peptides. |
| Cost per Amino Acid Residue | Lower initial equipment cost, but can be higher in terms of labor and potentially lower yields. | Higher initial equipment investment, but can be more cost-effective for high-throughput synthesis due to reduced labor and higher success rates. | Highest initial equipment cost, but can offer long-term savings through speed, efficiency, and reduced reagent consumption. |
| Reagent and Solvent Consumption | Can be higher due to less precise dispensing and more extensive washing steps. | Optimized protocols can reduce reagent and solvent waste. | Can significantly reduce solvent usage by up to 90% in some systems. |
Experimental Protocols
The following are detailed, representative protocols for both manual and automated Fmoc-based solid-phase peptide synthesis.
Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol is a generalized procedure for the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
-
Weigh 135 mg of Rink Amide resin (0.74 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol of the Fmoc-protected amino acid and 0.4 mmol of a coupling agent (e.g., HBTU) in 2 mL of DMF.
-
Add 0.8 mmol of a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol (Representative)
This protocol provides a general overview of the steps involved in automated peptide synthesis using a synthesizer such as the Gyros Protein Technologies Tribute.[4] Specific parameters will be programmed into the synthesizer's software.
1. System Preparation:
-
Ensure all reagent and solvent bottles are filled with the correct, high-purity chemicals.
-
Prime all lines to remove air bubbles and ensure accurate liquid delivery.
-
Install a clean reaction vessel.
2. Resin Loading and Swelling:
-
Weigh the appropriate amount of resin for the desired synthesis scale and add it to the reaction vessel.
-
Program the synthesizer to perform an initial DMF wash and swelling sequence (e.g., 30 minutes).
3. Synthesis Program Execution:
-
Create a sequence file in the software, inputting the desired peptide sequence.
-
Select the appropriate synthesis protocol (e.g., standard, microwave-assisted). The software will automatically calculate the required reagent volumes.
-
The synthesizer will then execute the following steps for each amino acid cycle automatically:
-
Fmoc Deprotection: The instrument will deliver the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, incubate for the programmed time, and then drain the solution. This is typically a two-stage process.
-
Washing: The resin is washed multiple times with DMF to remove residual piperidine.
-
Amino Acid Delivery and Coupling: The synthesizer will deliver the pre-dissolved Fmoc-amino acid, coupling agent, and base to the reaction vessel. The mixture will be agitated for the programmed coupling time. Some systems may use heating, such as infrared (IR) heating, to accelerate the reaction.[4]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
-
Real-time Monitoring (Optional): Some synthesizers are equipped with real-time UV monitoring to ensure complete Fmoc deprotection, which can help in optimizing protocols for difficult sequences.[1][4]
4. Final Deprotection and Cleavage:
-
Upon completion of the sequence, the synthesizer will perform a final Fmoc deprotection.
-
Some synthesizers have an automated cleavage function where the cleavage cocktail is delivered to the reaction vessel, and the cleaved peptide is collected in a designated vial.[4] If not, the resin is removed from the synthesizer for manual cleavage as described in the manual protocol.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for both manual and automated peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Troubleshooting
Both manual and automated synthesis can encounter challenges, particularly with "difficult" sequences that are prone to aggregation or contain sensitive amino acids.
Common Problems in Manual Synthesis:
-
Incomplete coupling or deprotection: Often due to insufficient reaction times, poor mixing, or reagent degradation. The Kaiser test is crucial for monitoring these steps.
-
Human error: Inconsistent washing, inaccurate reagent measurement, or timing errors can lead to lower purity and yield.
-
Resin handling: Loss of resin during washing and transfer steps can reduce the final yield.
Common Problems in Automated Synthesis:
-
Clogged lines or valves: Can lead to inaccurate reagent delivery and synthesis failure. Regular maintenance and priming are essential.[5]
-
Software or hardware errors: Can interrupt a synthesis run.
-
Difficult sequences: May require optimization of the standard protocol, such as using elevated temperatures or special reagents, to overcome aggregation.[6]
-
Reagent stability: Reagents left on the synthesizer for extended periods may degrade, affecting synthesis efficiency.
Conclusion
The choice between manual and automated peptide synthesis depends on the specific needs of the laboratory, including throughput requirements, budget, and the complexity of the peptides being synthesized. Manual synthesis offers a lower initial cost and greater flexibility for non-standard chemistries but is labor-intensive and more susceptible to operator variability. Automated synthesis provides high throughput, reproducibility, and can significantly reduce hands-on time and overall project timelines.[3] Advanced automated systems, such as those incorporating microwave technology, can further enhance the speed, purity, and yield of peptide synthesis, particularly for challenging sequences. By carefully considering the quantitative data and protocols presented, researchers can make an informed decision to select the most appropriate synthesis strategy for their research and development goals.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 6. biotage.com [biotage.com]
Application Notes and Protocols: Fmoc-DL-Histidine in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Fmoc-DL-histidine in the solid-phase peptide synthesis (SPPS) of therapeutic peptides, with a specific focus on the synthesis of Histrelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist. The protocols outlined below are intended to serve as a guide for researchers in the development and synthesis of similar peptide-based therapeutics.
Introduction to Fmoc-Histidine in Therapeutic Peptide Synthesis
Histidine is a crucial amino acid in many therapeutic peptides due to the unique properties of its imidazole side chain, which can participate in catalytic activity and metal ion coordination.[1] In peptide drug development, the incorporation of D-amino acids, such as D-histidine, can significantly enhance the pharmacokinetic properties of the peptide by increasing its resistance to enzymatic degradation, leading to a longer in-vivo half-life.[1]
The synthesis of peptides containing histidine presents unique challenges, primarily the need to protect the reactive imidazole side chain to prevent unwanted side reactions during peptide chain elongation. The use of the fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group is a cornerstone of modern solid-phase peptide synthesis. For the histidine side chain, various protecting groups such as trityl (Trt), tert-butyloxycarbonyl (Boc), and tosyl (Tos) are employed.[1] The choice of the protecting group is critical to prevent side reactions and racemization, a common issue with histidine during the activation step of coupling.[2]
This document will focus on the application of Fmoc-D-Histidine in the synthesis of Histrelin, a nonapeptide GnRH agonist used in the treatment of hormone-sensitive cancers and central precocious puberty.[3]
Case Study: Synthesis of Histrelin
Histrelin is a synthetic nonapeptide analogue of GnRH with the sequence: pGlu-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt.[4] The incorporation of D-Histidine at position 6 enhances its potency and stability. The following sections detail the protocol for the solid-phase synthesis of Histrelin.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the solid-phase synthesis of Histrelin.
| Parameter | Value | Reference |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | General SPPS Knowledge |
| Amino Acid Equivalents (per coupling) | 3 - 5 eq | [1] |
| Coupling Reagent Equivalents (per coupling) | 3 - 5 eq | [1] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | [1] |
| Cleavage Reagent | TFA:TIS:H2O (95:2.5:2.5) | [1] |
| Crude Peptide Yield | ~70-80% | General SPPS Knowledge |
| Purity after HPLC Purification | >98% | General SPPS Knowledge |
Experimental Workflow
The overall workflow for the solid-phase synthesis of Histrelin is depicted in the diagram below.
Caption: Solid-phase peptide synthesis workflow for Histrelin.
Experimental Protocols
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell Rink Amide resin (1 g, 0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 10 mL of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and dichloromethane (DCM, 3 x 10 mL).
-
First Amino Acid Coupling (Fmoc-Pro-OH):
-
In a separate vial, dissolve Fmoc-Pro-OH (0.84 g, 2.5 mmol, 5 eq) and 1-Hydroxybenzotriazole (HOBt) (0.38 g, 2.5 mmol, 5 eq) in DMF (5 mL).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (0.39 mL, 2.5 mmol, 5 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue the coupling for another hour.
-
-
Washing: Once the coupling is complete (Kaiser test negative), drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Stepwise Elongation of the Peptide Chain
Repeat the following deprotection and coupling steps for each subsequent amino acid in the Histrelin sequence (Arg(Pbf), Leu, D-His(Trt), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).
-
Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the corresponding Fmoc-protected amino acid (5 eq) and HOBt (5 eq) in DMF.
-
Add DIC (5 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling with a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling of pGlu, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum for at least 2 hours.
-
Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Use 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-3 hours.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times).
-
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS).
-
Lyophilize the pure fractions to obtain the final Histrelin peptide as a white powder.
-
Signaling Pathway of Histrelin
Histrelin, as a GnRH agonist, acts on the GnRH receptors in the anterior pituitary gland. Initially, it stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration leads to the downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion. This, in turn, reduces the production of gonadal steroids like testosterone and estrogen.
Caption: Simplified signaling pathway of GnRH and its agonist, Histrelin.
Conclusion
The use of Fmoc-protected amino acids, including Fmoc-D-histidine, is a well-established and robust method for the solid-phase synthesis of therapeutic peptides like Histrelin. Careful selection of protecting groups and optimization of coupling and cleavage conditions are paramount to achieving high yields and purity. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of histidine-containing therapeutic peptides.
References
Troubleshooting & Optimization
Navigating the Challenges of Fmoc-DL-Histidine Solubility in DMF: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The limited solubility of Fmoc-DL-histidine in N,N-Dimethylformamide (DMF) is a frequent and often frustrating hurdle in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues, offering detailed troubleshooting protocols, frequently asked questions, and insights into the underlying chemical principles.
Troubleshooting Guide: Enhancing this compound Solubility in DMF
Researchers encountering difficulties in dissolving this compound in DMF can systematically address the issue by following this troubleshooting workflow. The key is to employ methods that disrupt intermolecular forces and promote solvation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in DMF?
A1: The solubility of this compound in DMF is influenced by a combination of factors inherent to its molecular structure:
-
Intermolecular Interactions: The imidazole ring of histidine can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1][2] These interactions can lead to self-aggregation, making it difficult for individual molecules to be solvated by DMF.
-
Zwitterionic Character: In solution, amino acids can exist as zwitterions, with both a positive and a negative charge. While DMF is a polar aprotic solvent, its ability to solvate charged species is limited compared to protic solvents.
-
Fmoc Group: The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group can also contribute to aggregation through π-π stacking interactions between the fluorenyl rings.
-
Racemic Mixture: this compound is a racemic mixture of D- and L-enantiomers. The solubility of a racemic mixture can sometimes differ significantly from that of the pure enantiomers, although a consistent pattern is not always observed.[3] In some cases, the DL-form may be less soluble.
Q2: What is the typical solubility of Fmoc-histidine in DMF?
| Compound | Solvent | Reported Solubility |
| Fmoc-L-histidine | DMF | Slight[4] |
| Fmoc-L-histidine | DMSO | Slightly soluble[4] |
| Fmoc-L-histidine | Methanol | Very slightly soluble (requires heating)[4] |
Q3: Can I use alternative solvents to DMF?
A3: Yes, several alternative solvents and solvent mixtures have been explored, particularly in the context of "green" solid-phase peptide synthesis (SPPS). These may also be viable for general laboratory use. Some alternatives include:
-
N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF in SPPS.
-
Dimethyl Sulfoxide (DMSO): Fmoc-L-histidine is reported to be slightly soluble in DMSO.[4]
-
Binary Mixtures: Mixtures such as DMSO/ethyl acetate, DMSO/1,3-dioxolane, and DMSO/2-methyl tetrahydrofuran have been investigated as greener alternatives to pure DMF.[5]
Q4: Will sonication or heating degrade this compound?
A4: Both sonication and gentle heating are common techniques to improve the solubility of Fmoc-amino acids. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the Fmoc group or the amino acid itself. It is recommended to use the lowest effective temperature and shortest duration necessary to achieve dissolution.
Q5: How does the presence of the side-chain protecting group on histidine affect solubility?
A5: The use of a side-chain protecting group, such as Trityl (Trt) or Boc, is common in peptide synthesis to prevent unwanted side reactions. These bulky, hydrophobic groups can influence solubility. For instance, Fmoc-His(Trt)-OH has been noted to have limited solubility in some binary solvent mixtures.[5] The choice of protecting group can therefore be a factor in the overall solubility of the derivative.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure with Sonication
This protocol is the recommended first step for dissolving this compound in DMF.
Methodology:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, place the vial in an ultrasonic bath.
-
Sonicate the mixture in intervals of 5-10 minutes, visually inspecting for dissolution after each interval.
-
Once the solution is clear, it is ready for use.
Protocol 2: Dissolution with Gentle Heating
This protocol should be used with caution if sonication is ineffective.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Place the vial in a heating block or water bath set to a low temperature (e.g., 30-40°C).
-
Stir the mixture continuously with a magnetic stir bar.
-
Monitor the dissolution closely. Do not exceed a temperature of 50°C.
-
Once the solid is dissolved, remove the vial from the heat source and allow it to cool to room temperature before use.
Protocol 3: Co-Solvent Dissolution Method
The addition of a co-solvent can significantly improve solubility. Dichloromethane (DCM) is a common choice.
Methodology:
-
Weigh the this compound into a vial.
-
Add a small volume of DCM to the vial and swirl to wet the solid.
-
Gradually add DMF to the mixture while stirring or vortexing until the desired final concentration is reached and the solid is dissolved.
-
If necessary, gentle warming or brief sonication can be applied as described in the previous protocols.
Understanding the Molecular Interactions
The solubility challenges of this compound are rooted in its molecular interactions. The following diagram illustrates the key forces at play that can lead to aggregation and hinder dissolution in DMF.
}
Caption: Key intermolecular interactions of this compound that can lead to aggregation.By understanding these interactions, researchers can better select the appropriate methods to overcome the solubility challenges and ensure the successful progression of their experiments. This guide provides a starting point for troubleshooting, and further optimization may be necessary depending on the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
Technical Support Center: Preventing Racemization of Fmoc-Histidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of Fmoc-histidine derivatives during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of Fmoc-histidine derivatives, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| High percentage of D-histidine epimer detected in the final peptide. | 1. Prolonged pre-activation time: The activated Fmoc-His-OH is susceptible to racemization over time.[1] 2. Choice of coupling reagent: Some coupling reagents, especially those requiring a strong base, can promote racemization.[1][2] 3. High coupling temperature: Elevated temperatures can increase the rate of racemization.[3][4][5] 4. Inappropriate side-chain protection: The commonly used Fmoc-His(Trt)-OH can be prone to racemization as the trityl group is on the τ-nitrogen, offering little protection to the α-proton.[6] | 1. Minimize pre-activation time or use in situ activation: Activate the Fmoc-His-OH immediately before adding it to the resin. An in situ activation strategy is highly recommended.[7] 2. Select a suitable coupling reagent and additive: Use carbodiimide-based reagents like DIC in combination with a racemization-suppressing additive such as Oxyma or HOBt.[8][9] For base-mediated couplings, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[8] DEPBT is also a recommended reagent for minimizing racemization with Fmoc-His(Trt)-OH.[8] 3. Optimize coupling temperature: If using elevated temperatures (e.g., microwave synthesis), consider reducing the temperature for the histidine coupling step to 50°C or below.[4][5] 4. Use a π-nitrogen protected histidine derivative: Employ Fmoc-His(MBom)-OH or Fmoc-His(Boc)-OH, which have protecting groups on the π-nitrogen of the imidazole ring, significantly reducing racemization.[1][10][11] |
| Incomplete coupling of Fmoc-histidine. | 1. Aggregation of the peptide chain: This can hinder the accessibility of the N-terminus for coupling. 2. Steric hindrance: The bulky side chain of histidine and the growing peptide can impede the coupling reaction. 3. Insufficient activation: The coupling reagents may not be efficient enough for the specific sequence. | 1. Use chaotropic salts or alternative solvents: Add agents like LiCl or use solvents like NMP or DMSO to disrupt aggregation. 2. Increase coupling time and/or temperature moderately: Be cautious with temperature increases to avoid exacerbating racemization.[9] 3. Switch to a more potent coupling reagent: Consider using HATU or HBTU, but be mindful of the potential for increased racemization and use appropriate additives.[12] |
| Formation of unexpected side products related to histidine. | 1. Side-chain acylation: The unprotected imidazole ring can be acylated during coupling.[12] 2. Guanidinylation with uronium/aminium reagents: The N-terminus can react with excess coupling reagent to form a guanidinium group.[8] | 1. Ensure proper side-chain protection: Use Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, or Fmoc-His(MBom)-OH.[6][11] 2. Use a slight excess of the amino acid derivative relative to the coupling reagent: This minimizes the amount of free coupling reagent available to react with the N-terminus.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization of Fmoc-histidine derivatives?
A1: The primary cause is the basicity of the imidazole ring's π-nitrogen, which can act as an intramolecular base catalyst.[13][14] It facilitates the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate that is achiral.[15] Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[2]
Q2: How does the side-chain protecting group on histidine influence racemization?
A2: The position of the protecting group is crucial. In the commonly used Fmoc-His(Trt)-OH, the trityl group is on the τ-nitrogen, which does not prevent the π-nitrogen from catalyzing racemization.[6] Derivatives with a protecting group on the π-nitrogen, such as Fmoc-His(MBom)-OH and Fmoc-His(Boc)-OH, physically block the π-nitrogen from abstracting the α-proton, thus significantly suppressing racemization.[1][10][11]
Q3: Which coupling reagents are best for minimizing histidine racemization?
A3: Carbodiimide reagents like DIC, when used with additives such as HOBt or Oxyma, are generally effective at minimizing racemization because they do not require a strong base for activation.[8] Phosphonium and uronium/aminium reagents like PyBOP, HBTU, and HATU can be more efficient but may increase the risk of racemization, especially with prolonged pre-activation or the use of strong bases.[1] DEPBT has been reported to be an excellent choice for coupling Fmoc-His(Trt)-OH with minimal racemization.[8][16]
Q4: Can I use elevated temperatures (e.g., microwave synthesis) when coupling Fmoc-histidine?
A4: While elevated temperatures can improve coupling efficiency, they also significantly increase the rate of racemization for sensitive amino acids like histidine.[3][4][5] If microwave synthesis is employed, it is recommended to lower the temperature to 50°C or below specifically for the histidine coupling step.[4][5]
Q5: What is the effect of pre-activation time on racemization?
A5: Longer pre-activation times for Fmoc-His(Trt)-OH lead to a significant increase in racemization.[1] It is best to use in situ activation, where the coupling reagents are added to the amino acid and immediately introduced to the resin-bound peptide, or to keep the pre-activation time to an absolute minimum.[7]
Data Presentation
Table 1: Comparison of D-Histidine Formation with Different Side-Chain Protecting Groups and Coupling Conditions.
| Fmoc-Histidine Derivative | Coupling Conditions | % D-Histidine | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, no pre-activation | 1.0% | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [1] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [1] |
| Fmoc-His(Trt)-OH | Microwave, 80°C | 16.6% | [1] |
| Fmoc-His(MBom)-OH | Microwave, 80°C | 0.8% | [1] |
| Fmoc-His(Trt)-OH | DIC/Oxyma in NBP | 2.5% | [17] |
| Fmoc-His(Trt)-OH | DIC/Oxyma in DMF | 1.0% | [17] |
| Fmoc-His(Trt)-OH | TBEC/Oxyma in DMF | 1.1% | [17] |
| Fmoc-His(Trt)-OH | TBEC/Oxyma in NBP/EtOAc (1:4) | 0.43% | [17] |
| Fmoc-His(Trt)-OH | Coupling at 50°C, 10 min | 6.8% | [11] |
| Fmoc-His(Boc)-OH | Coupling at 50°C, 10 min | 0.18% | [11] |
| Fmoc-His(Trt)-OH | Coupling at 90°C, 2 min | >16% | [11] |
| Fmoc-His(Boc)-OH | Coupling at 90°C, 2 min | 0.81% | [11] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (in situ): In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), Oxyma (3-5 equivalents) in DMF.
-
Coupling: Add DIC (3-5 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a ninhydrin test.
-
Washing: Once the coupling is complete, wash the resin with DMF, DCM, and repeat as necessary.
Protocol 2: Coupling of Fmoc-His(MBom)-OH
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation: Pre-activation can be used with Fmoc-His(MBom)-OH with a significantly lower risk of racemization. Dissolve Fmoc-His(MBom)-OH (3-5 equivalents), a coupling reagent such as HCTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for a short period (e.g., 1-2 minutes).
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor for completion.
-
Washing: Wash the resin as described in Protocol 1.
-
Cleavage Consideration: When cleaving the final peptide from the resin, add methoxyamine to the cleavage cocktail to scavenge formaldehyde released from the MBom group.
Visualizations
Caption: Mechanism of Fmoc-histidine racemization during peptide synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Bot Detection [iris-biotech.de]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 12. peptide.com [peptide.com]
- 13. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS [ouci.dntb.gov.ua]
- 15. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
Technical Support Center: Fmoc-DL-Histidine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-DL-histidine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The primary side reactions encountered during the incorporation of Fmoc-histidine are:
-
Racemization: Histidine is highly susceptible to losing its stereochemical integrity (epimerization) during the activation and coupling steps. This is due to the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to the formation of a D-isomer.[1][2]
-
N-terminal Guanidinylation: When using uronium or aminium-based coupling reagents (e.g., HBTU, HATU), a side reaction can occur where the coupling reagent reacts with the free N-terminal amine of the growing peptide chain. This forms a guanidinium group, which irreversibly terminates the peptide chain elongation.
-
Nα-Endcapping: With carbodiimide coupling reagents like N,N'-diisopropylcarbodiimide (DIC), a competing side reaction to racemization is the capping of the N-terminal amine of the peptide chain.[3]
-
Imidazole Ring Modification: During the final cleavage from the resin and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the imidazole ring can be susceptible to modification by carbocations generated from protecting groups or linkers.
Q2: Why is histidine so prone to racemization?
The racemization of histidine is an intramolecular process. The lone pair of electrons on the π-nitrogen of the imidazole side chain is positioned in close proximity to the acidic α-proton of the amino acid.[1] When the carboxyl group is activated for coupling, the acidity of the α-proton increases. The imidazole nitrogen can then act as an internal base, abstracting the proton and forming an achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-histidine enantiomers in the peptide sequence.[1]
Q3: How can I minimize racemization when using Fmoc-histidine?
Several strategies can be employed to suppress histidine racemization:
-
Choice of Side-Chain Protecting Group: Using a protecting group on the imidazole nitrogen is crucial. While the trityl (Trt) group is common, protecting the π-nitrogen with groups like tert-butyloxycarbonyl (Boc) or 4-methoxybenzyloxymethyl (MBom) has been shown to be more effective in reducing racemization.[2]
-
Coupling Reagents and Additives: The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can suppress racemization.[4] Using carbodiimides like DIC with these additives is a common approach.
-
Pre-activation Time: Minimizing the pre-activation time of the Fmoc-histidine derivative before adding it to the resin can significantly reduce the extent of racemization.[2]
-
Temperature Control: For microwave-assisted peptide synthesis, lowering the coupling temperature can limit racemization.[5]
Q4: What is the difference between Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in terms of side reactions?
Fmoc-His(Trt)-OH is a commonly used derivative where the trityl group protects the τ-nitrogen of the imidazole ring. However, the π-nitrogen remains unprotected and can still facilitate racemization. Fmoc-His(Boc)-OH, on the other hand, has the Boc group protecting the π-nitrogen, which directly blocks its ability to abstract the α-proton, thereby significantly reducing the risk of racemization.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide synthesis involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of a diastereomeric impurity (D-His) in the final peptide. | Racemization of the Fmoc-histidine residue during coupling. | - Switch to a π-nitrogen protected histidine derivative like Fmoc-His(Boc)-OH. - Minimize the pre-activation time of the Fmoc-histidine. - Use a coupling cocktail with additives like HOBt or HOAt. - For microwave synthesis, reduce the coupling temperature. |
| Low yield of the target peptide and presence of a shorter peptide chain. | N-terminal guanidinylation by uronium/aminium coupling reagents. | - Pre-activate the Fmoc-histidine with the coupling reagent before adding it to the resin-bound peptide. - Use a stoichiometric amount of the coupling reagent. |
| Presence of a capped peptide sequence (e.g., with a DIC-adduct). | Nα-endcapping, a side reaction that competes with racemization when using DIC. | - Optimize coupling conditions to favor the desired amide bond formation over capping. This may involve adjusting reagent concentrations and reaction times. |
| Unexpected mass modifications on histidine-containing peptides after cleavage. | Modification of the imidazole ring by scavengers or cleaved protecting groups. | - Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) to quench reactive carbocations. - Ensure complete removal of protecting groups under optimized cleavage conditions. |
Quantitative Data Summary
The choice of side-chain protection for histidine has a significant impact on the level of racemization. The following table summarizes the percentage of D-histidine isomer formation under different conditions.
| Fmoc-Histidine Derivative | Coupling Conditions | % D-His Isomer | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1.0% | [2] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [2] |
| Fmoc-His(Trt)-OH | Microwave (80°C) | 16.6% | [2] |
| Fmoc-His(MBom)-OH | Microwave (80°C) | 0.8% | [2] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-His(Boc)-OH
This protocol is designed to minimize racemization during the incorporation of a histidine residue.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Coupling: Immediately add the activated Fmoc-His(Boc)-OH solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Visualizations
References
Technical Support Center: Fmoc-DL-Histidine Coupling
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-DL-histidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis protocols involving this challenging amino acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency
Question: My peptide synthesis is showing a low yield after the this compound coupling step. What could be the cause and how can I improve it?
Answer: Low coupling efficiency with this compound can stem from several factors, including steric hindrance, aggregation of the growing peptide chain, and suboptimal activation of the amino acid.
Potential Causes & Solutions:
-
Inadequate Coupling Reagent: The choice of coupling reagent is critical. Standard reagents might not be effective enough for the bulky histidine residue.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, leading to aggregation that blocks the coupling site.[4]
-
Premature Fmoc Cleavage: The basic conditions required for coupling can sometimes lead to the premature removal of the Fmoc protecting group, halting chain elongation.
Caption: Mechanism of base-catalyzed histidine racemization.
FAQs
Q1: Which side-chain protecting group is best for this compound?
The most commonly used and generally effective side-chain protecting group for Fmoc-histidine in solid-phase peptide synthesis is the trityl (Trt) group. [5]It provides good protection during coupling and is readily cleaved under standard acidic conditions. For syntheses where racemization is a persistent issue, other protecting groups like methoxybenzyl (Mbom) or tert-butyloxycarbonyl (Boc) can offer enhanced suppression of this side reaction. [6][7] Q2: What are the optimal coupling reagents for this compound?
The choice of coupling reagent depends on the specific requirements of the synthesis, particularly the balance between coupling efficiency and the risk of racemization.
| Coupling Reagent | Additive | Base | Key Advantages |
| HATU | - | DIPEA, Collidine | High coupling efficiency, fast reaction rates. [3] |
| HBTU | - | DIPEA, Collidine | A common and effective coupling reagent. [2] |
| COMU | - | DIPEA | High efficiency, safer alternative to HOBt-based reagents. [1][3] |
| DEPBT | - | DIPEA | Excellent for minimizing racemization. [1][7] |
| DIC | HOBt, Oxyma Pure | (Base-free) | Reduces racemization risk under base-free conditions. [1] |
Q3: Can I perform a double coupling for this compound?
Yes, a double coupling strategy is often employed for difficult amino acids like histidine. If monitoring of the first coupling (e.g., via a Kaiser test) indicates incomplete reaction, a second coupling with fresh reagents should be performed to drive the reaction to completion.
Experimental Protocols
Recommended Protocol for Fmoc-His(Trt)-OH Coupling using HATU
This protocol outlines a standard procedure for coupling Fmoc-His(Trt)-OH to a resin-bound peptide using HATU as the activating agent.
Materials:
-
Fmoc-His(Trt)-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Resin-bound peptide with a free N-terminal amine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to ensure complete Fmoc group removal. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and HATU in NMP. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, proceed with a second coupling.
-
Washing: After complete coupling, wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in NMP.
-
Proceed to the next cycle of deprotection and coupling.
Experimental Workflow for Optimized Coupling
Caption: Recommended experimental workflow for optimized coupling.
References
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection.
Troubleshooting Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc protecting group is a common issue in SPPS that can lead to deletion sequences and low purity of the final peptide. This guide provides a systematic approach to identifying and resolving this problem.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of incomplete Fmoc deprotection?
A1: The most common indications of incomplete Fmoc deprotection are the presence of deletion sequences (peptides missing one or more amino acids) in the final product, as confirmed by LC-MS analysis. During the synthesis, this can manifest as a diminished color change in qualitative tests like the Kaiser test (for primary amines) or the chloranil test (for secondary amines) after the deprotection step.
Q2: What are the primary causes of incomplete Fmoc deprotection?
A2: The primary causes include:
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Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) on the resin, sterically hindering the access of the deprotection reagent to the N-terminal Fmoc group. This is particularly common for hydrophobic sequences or homo-oligomers (e.g., poly-alanine).[1]
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Difficult Sequences: Certain amino acid sequences are intrinsically prone to aggregation and can present challenges for both deprotection and coupling steps.[1]
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Insufficient Deprotection Time: The standard deprotection time may not be sufficient for sterically hindered amino acids or within aggregated sequences.
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Reagent Degradation: The deprotection reagent, typically piperidine in DMF, can degrade over time, losing its efficacy.
Q3: Can incomplete Fmoc deprotection be confused with other SPPS issues?
A3: Yes, incomplete deprotection can sometimes be mistaken for incomplete coupling. Both can result in deletion sequences. However, a key differentiator is that with incomplete deprotection, the subsequent coupling step will not occur at the un-deprotected amine, leading to a peptide chain that is shorter than the target. A thorough analysis of the masses observed in the final LC-MS is crucial for diagnosis.
Troubleshooting Workflow
If you suspect incomplete Fmoc deprotection, follow this workflow to diagnose and resolve the issue.
Quantitative Data on Deprotection Reagents
The choice of deprotection reagent and its concentration can significantly impact the efficiency of Fmoc removal. Below is a comparison of commonly used reagents.
| Deprotection Reagent | Concentration (% v/v in DMF) | Half-life (t1/2) of Deprotection | Notes |
| Piperidine | 20% | ~7 seconds | Standard reagent. |
| Piperidine | 5% | > 3 minutes for >99% completion | Can be effective but requires longer reaction times.[2] |
| Piperidine | 2% | 87.9% completion after 5 minutes | Slower kinetics.[2] |
| Piperazine + DBU | 5% Piperazine + 0.5% DBU | ~12 seconds | DBU accelerates deprotection. |
| Piperazine + DBU | 5% Piperazine + 2% DBU | Faster than 20% Piperidine | Effective for difficult sequences.[3] |
Data is based on model systems and may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Diagnostic Test Cleavage and HPLC-MS Analysis
This protocol is used to analyze a small sample of the peptide-resin to confirm suspected synthesis problems.
-
Resin Preparation:
-
Take approximately 10-20 mg of the dried peptide-resin.
-
Wash the resin thoroughly with dichloromethane (DCM) to remove any residual DMF.
-
Dry the resin under high vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail. For most peptides, a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is suitable.
-
Add the cleavage cocktail to the resin in a microcentrifuge tube (approximately 100-200 µL).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
-
Peptide Precipitation and Extraction:
-
After cleavage, add 1 mL of cold diethyl ether to the tube to precipitate the peptide.
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold diethyl ether and centrifuge again.
-
After decanting the ether, allow the peptide pellet to air dry to remove residual ether.
-
-
Sample Preparation for HPLC-MS:
-
Dissolve the crude peptide pellet in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% TFA.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile by UV absorbance (typically at 214 nm and 280 nm) and mass spectrometry.
-
Analyze the mass spectrum for the expected mass of the full-length peptide and any potential deletion sequences (M - mass of one or more amino acids).
-
Protocol 2: Fmoc Deprotection with DBU
For difficult sequences where standard piperidine treatment is insufficient, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to enhance deprotection efficiency.[1][4]
-
Reagent Preparation:
-
Deprotection Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the 2% DBU / 2% piperidine in DMF solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes. For very difficult sequences, the time can be extended up to 30 minutes.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of DBU and piperidine before the next coupling step.
-
Protocol 3: Microwave-Assisted Fmoc Deprotection
Microwave energy can accelerate the deprotection of sterically hindered or aggregated sequences by providing rapid and uniform heating.
-
Microwave Synthesizer Setup:
-
Use a microwave peptide synthesizer equipped with a temperature sensor.
-
The following protocol is a general guideline; specific parameters may need to be optimized for your instrument and peptide sequence.
-
-
Two-Stage Deprotection Cycle:
-
Stage 1:
-
Add 20% piperidine in DMF to the peptide-resin.
-
Apply microwave power to reach 45°C and hold for 30 seconds.
-
-
Stage 2:
-
Continue microwave irradiation to raise the temperature to 75°C and hold for 3 minutes.
-
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the cause-and-effect relationships in incomplete Fmoc deprotection and the corresponding solutions.
References
Technical Support Center: Managing Aggregation in Histidine-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing aggregation issues encountered with histidine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why are my histidine-containing peptides aggregating?
Aggregation of histidine-containing peptides is often linked to the unique properties of the histidine residue. The imidazole side chain of histidine has a pKa of approximately 6.0, meaning its charge state is highly sensitive to small changes in pH around physiological conditions.[1][2]
-
At low pH (below its pKa): The imidazole ring is protonated and positively charged. This can lead to electrostatic repulsion between peptide molecules, potentially reducing aggregation.[2]
-
At neutral or higher pH (above its pKa): The imidazole ring is predominantly neutral. This loss of positive charge can reduce intermolecular repulsion and increase the likelihood of aggregation, especially if the peptide has other hydrophobic residues.[2][3] The neutral histidine can also participate in π–π stacking interactions, further promoting self-assembly.[2]
-
Metal Ions: Histidine residues can chelate metal ions, which can sometimes induce conformational changes or act as a bridge between peptide molecules, leading to aggregation.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions. High ionic strength can shield charges, potentially reducing the repulsive forces between protonated histidine residues and promoting aggregation. Conversely, for peptides where aggregation is driven by hydrophobic interactions, adjusting the ionic strength might help to modulate this effect.[4][5][6]
Q2: How can I prevent my histidine-containing peptide from aggregating?
Preventing aggregation is often more effective than trying to reverse it. Here are some key strategies:
-
pH and Buffer Optimization: Carefully select a buffer system that maintains the pH in a range where your peptide is most soluble and stable. For many histidine-containing peptides, a slightly acidic pH (e.g., pH 4-5.5) can help maintain a net positive charge on the histidine residues, thereby preventing aggregation through electrostatic repulsion.[1] Histidine itself can be used as a buffer, and it has been shown to reduce aggregation by shielding solvent-exposed hydrophobic regions on the peptide surface.[1][7]
-
Use of Excipients: Various excipients can be included in the formulation to inhibit aggregation.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used at low concentrations (e.g., 0.01% to 0.1%) to prevent surface-induced aggregation and stabilize peptides in solution.
-
Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol, can stabilize the native conformation of peptides.
-
Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation inhibitors. Arginine is known to suppress the formation of aggregates, while proline can disrupt the formation of secondary structures that lead to aggregation.
-
-
Control of Peptide Concentration: Working with lower peptide concentrations can reduce the likelihood of intermolecular interactions that lead to aggregation.[8]
-
Storage Conditions: Store peptides at appropriate temperatures, as temperature fluctuations can induce aggregation. For long-term storage, lyophilization is often a good strategy to prevent aggregation in the solid state.[8]
Q3: Can I reverse the aggregation of my histidine-containing peptide?
Reversing aggregation can be challenging, but in some cases, it is possible to disaggregate and resolubilize peptides.
-
Strong Denaturants: For peptides that have formed non-covalent aggregates, treatment with strong denaturants can be effective. A common method involves dissolving the aggregated peptide in a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), followed by removal of the solvent.[9][10] This procedure can break down the aggregates and render the peptide soluble in aqueous buffers.[9][10] Another strong denaturant that can be used is guanidine hydrochloride (Gnd-HCl), often at a concentration of 6M.[4]
-
pH Shift: Depending on the nature of the aggregation, a temporary shift to a more acidic or basic pH can sometimes help to dissolve aggregates by altering the charge state of the peptide. However, care must be taken as extreme pH values can cause chemical degradation.
-
Sonication: In some instances, sonication can help to break up smaller, reversible aggregates.
It is important to note that after disaggregation, the peptide should be transferred to a buffer that promotes its stability to prevent re-aggregation.
Troubleshooting Guides
Issue 1: My peptide precipitates immediately upon dissolution in a neutral buffer (e.g., PBS pH 7.4).
| Potential Cause | Troubleshooting Step |
| pH is at or near the isoelectric point (pI) of the peptide. | The net charge of the peptide is minimal at its pI, leading to low solubility. Try dissolving the peptide in a buffer with a pH at least 1-2 units away from the pI. For many histidine-containing peptides, a slightly acidic buffer (e.g., pH 4.0-5.5) will ensure a net positive charge and improve solubility.[1] |
| High peptide concentration. | The concentration may be above the solubility limit. Try dissolving the peptide at a lower concentration. |
| Aggregation is very rapid at neutral pH. | Dissolve the peptide first in a small amount of a disaggregating solvent like 10% acetic acid or a denaturant like 6M Guanidine HCl, and then slowly dilute it into the final buffer. |
Issue 2: My peptide is initially soluble but aggregates over time during storage at 4°C.
| Potential Cause | Troubleshooting Step |
| Subtle changes in pH over time. | Ensure the buffer has sufficient buffering capacity to maintain a stable pH. |
| Slow nucleation-dependent aggregation. | The formation of small aggregate "seeds" can lead to rapid aggregation over time. Consider adding a cryoprotectant like glycerol or a surfactant like Polysorbate 20 (e.g., 0.02%) to the storage buffer to inhibit nucleation. |
| Freeze-thaw cycles. | Repeated freezing and thawing can induce aggregation. Aliquot the peptide solution into single-use vials to avoid multiple freeze-thaw cycles. |
Issue 3: I observe aggregation during a specific experimental step (e.g., purification, buffer exchange).
| Potential Cause | Troubleshooting Step |
| Interaction with chromatography resin. | Peptides can sometimes interact with the stationary phase of a chromatography column, leading to on-column aggregation. Modify the mobile phase by adding a small percentage of an organic solvent (e.g., acetonitrile) or increasing the salt concentration to minimize non-specific interactions.[11] |
| High local concentration during buffer exchange. | During techniques like dialysis or diafiltration, the local concentration of the peptide at the membrane surface can increase, promoting aggregation. Perform the buffer exchange at a lower peptide concentration or in the presence of a stabilizing excipient. |
| Temperature changes during the experiment. | If the experiment is performed at a different temperature than the storage condition, this can affect peptide stability. Try to maintain a constant temperature throughout the experiment. |
Quantitative Data Summary
Table 1: Effect of pH on the Aggregation of a Model Histidine-Rich Peptide
| pH | Buffer System | Incubation Time (hours) at 37°C | Aggregation (%) |
| 5.5 | 25 mM Sodium Acetate | 120 | < 5% |
| 6.5 | 25 mM Sodium Phosphate | 120 | 25% |
| 7.5 | 25 mM Sodium Phosphate | 120 | 80% |
| 8.5 | 25 mM Tris-HCl | 120 | > 95% |
| This table illustrates the general trend of increasing aggregation of histidine-containing peptides as the pH moves from acidic to neutral and basic conditions, based on findings in the literature.[12] |
Table 2: Effectiveness of Common Excipients in Preventing Peptide Aggregation
| Excipient | Concentration Range | Mechanism of Action |
| Polysorbate 20/80 | 0.01% - 0.1% | Reduces surface adsorption and formation of aggregates at interfaces. |
| Sucrose | 5% - 10% (w/v) | Preferential exclusion, stabilizes the native conformation. |
| L-Arginine | 50 mM - 250 mM | Suppresses the formation of both soluble and insoluble aggregates. |
| L-Proline | 100 mM - 500 mM | Disrupts the formation of β-sheet structures. |
| This table provides typical concentration ranges for commonly used excipients to prevent peptide aggregation. |
Experimental Protocols
Protocol 1: Characterization of Peptide Aggregates by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a powerful technique to separate and quantify soluble aggregates based on their hydrodynamic size.[13][14]
1. Sample Preparation:
- Prepare the peptide sample in the desired mobile phase.
- The sample concentration should be high enough for detection but low enough to avoid on-column aggregation (typically 0.1 - 1.0 mg/mL).
- Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
2. Instrumentation and Column:
- An HPLC or UHPLC system with a UV detector is required.
- Select an SEC column with a pore size appropriate for the expected size range of the monomer and aggregates. For many peptides, a column with a pore size of 150-300 Å is suitable.[11]
3. Mobile Phase:
- A common mobile phase is 100-150 mM sodium phosphate with 150-300 mM NaCl, at a pH that ensures peptide stability (e.g., pH 6.8).[11] The salt is included to minimize ionic interactions between the peptide and the stationary phase.
4. Method Parameters:
- Flow Rate: Typically 0.5 - 1.0 mL/min for a standard analytical column.
- Injection Volume: 10 - 50 µL.
- Detection: UV absorbance at 214 nm or 280 nm.
- Run Time: Sufficient to allow for the elution of the monomer and any smaller fragments.
5. Data Analysis:
- Integrate the peak areas for the monomer, dimer, and any higher-order aggregates.
- Calculate the percentage of each species relative to the total peak area.
Protocol 2: Measurement of Aggregate Size Distribution by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution.[15][16][17]
1. Sample Preparation:
- The sample should be visually clear and free of large particulates. Filter the sample through a 0.02 µm or 0.1 µm syringe filter directly into a clean DLS cuvette.
- The concentration should be optimized for the instrument, but typically a concentration of 0.1 to 1.0 mg/mL is a good starting point.
2. Instrumentation:
- A DLS instrument equipped with a laser and a detector.
3. Method Parameters:
- Temperature: Set to a controlled temperature (e.g., 25°C).
- Solvent Viscosity and Refractive Index: Input the correct values for the buffer being used.
- Equilibration Time: Allow the sample to equilibrate to the set temperature for at least 5-10 minutes before measurement.
- Measurement Duration and Replicates: Perform multiple measurements (e.g., 3-5) of sufficient duration (e.g., 60-120 seconds each) to ensure data quality.
4. Data Analysis:
- The instrument software will generate a size distribution profile, typically reported as an intensity-weighted distribution.
- The Z-average diameter provides an overall mean size, while the Polydispersity Index (PDI) indicates the broadness of the size distribution. A PDI below 0.2 generally indicates a monodisperse sample.
Protocol 3: Quantification of Fibrillar Aggregates with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrils, which are a common type of peptide aggregate. ThT fluorescence increases significantly upon binding to the β-sheet structures within these fibrils.[12]
1. Reagent Preparation:
- ThT Stock Solution: Prepare a 1-2 mM ThT stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) and filter it through a 0.22 µm filter. Store protected from light.
- Peptide Samples: Prepare peptide samples at the desired concentrations in the buffer of interest. Include a buffer-only blank and a positive control if available.
2. Assay Procedure:
- In a 96-well black plate, add a specific volume of your peptide sample to each well.
- Add the ThT stock solution to each well to a final concentration of 10-20 µM.
- Incubate the plate at the desired temperature, with or without shaking, to monitor aggregation over time.
3. Measurement:
- Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
- Measurements can be taken at a single time point or kinetically over several hours or days.
4. Data Analysis:
- Subtract the fluorescence of the buffer-only blank from all readings.
- An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates. The kinetics of aggregation can be analyzed by plotting fluorescence intensity versus time, which often results in a sigmoidal curve.[12]
Visualizations
Caption: pH-dependent aggregation mechanism of histidine-containing peptides.
Caption: Troubleshooting workflow for peptide aggregation.
References
- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Get insights into Magen [magen-tec.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 9. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. efce.ch.bme.hu [efce.ch.bme.hu]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. technosaurus.co.jp [technosaurus.co.jp]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Fmoc-DL-Histidine Side-Chain Protection: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-DL-histidine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Problem 1: Significant Racemization of Histidine Residue Detected.
Q: My peptide synthesis is showing a high degree of histidine racemization. What are the potential causes and how can I minimize it?
A: Histidine is highly susceptible to racemization during peptide synthesis, primarily due to the catalytic effect of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid.[1][2] Several factors can exacerbate this issue.
Potential Causes and Solutions:
-
Activation Method: Prolonged pre-activation times and the use of certain coupling reagents can increase racemization.[2]
-
Solution: Minimize pre-activation time. Consider using coupling reagents known to suppress racemization, such as those based on carbodiimides (e.g., DIC) in combination with additives like OxymaPure, which provide a more acidic environment.[3] DEPBT is another reagent noted for its ability to reduce racemization with Fmoc-His(Trt)-OH.[4]
-
-
Base Used During Coupling: The type and amount of base used can significantly influence racemization.
-
Solution: Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts, or consider using 2,4,6-collidine.[5]
-
-
Protecting Group Choice: The choice of side-chain protecting group for histidine is critical in controlling racemization.
-
Solution: Protecting the π-nitrogen of the imidazole ring is the most effective strategy to prevent racemization.[2] Consider using protecting groups like Fmoc-His(π-Mbom)-OH, which has been shown to significantly reduce epimerization compared to the more common Fmoc-His(τ-Trt)-OH.[2] Fmoc-His(Boc)-OH is also a good option that demonstrates minimal racemization.[6]
-
-
Temperature: Elevated temperatures, especially during microwave-assisted SPPS, can accelerate racemization.
-
Solution: If using microwave synthesis, consider coupling histidine at a lower temperature (e.g., 50°C) for a longer duration, rather than a high temperature for a short time.[3]
-
Problem 2: Low Coupling Efficiency for Histidine Residue.
Q: I am observing incomplete coupling of my Fmoc-histidine derivative. What could be the reason and how can I improve the coupling efficiency?
A: Low coupling efficiency for histidine can be due to several factors, including steric hindrance and aggregation.
Potential Causes and Solutions:
-
Steric Hindrance: The bulky side-chain protecting groups on histidine can sterically hinder the coupling reaction.
-
Solution: Double coupling of the histidine residue is a common practice to ensure complete reaction. You can also try using a more potent coupling reagent like HATU or HCTU.
-
-
Aggregation: The growing peptide chain can aggregate, making the N-terminus less accessible for coupling.
-
Solution: Perform the coupling at a slightly elevated temperature (if racemization is not a major concern with your chosen protecting group). Using solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF), can also be beneficial.
-
-
Insufficient Reagent Excess: An inadequate excess of the Fmoc-histidine derivative and coupling reagents may lead to incomplete reaction.
-
Solution: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents).
-
Problem 3: Side Reactions Observed During Final Cleavage and Deprotection.
Q: I am seeing unexpected side products after cleaving my histidine-containing peptide from the resin. What are the likely side reactions and how can I prevent them?
A: The highly reactive trityl cation, released from His(Trt) during acidic cleavage, can lead to side reactions with nucleophilic residues like tryptophan and tyrosine if not properly scavenged.[7]
Potential Causes and Solutions:
-
Inadequate Scavenging: Insufficient or inappropriate scavengers in the cleavage cocktail.
-
Solution: Use a cleavage cocktail containing a scavenger that can effectively trap the trityl cation. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7][8] For peptides also containing other sensitive residues like Cys or Met, 1,2-ethanedithiol (EDT) can be added.[9]
-
-
Premature Deprotection: Some histidine protecting groups may be partially labile to the repeated piperidine treatments for Fmoc removal during synthesis.
-
Solution: If using a particularly acid-sensitive protecting group on other residues, ensure the histidine protecting group is stable to the final cleavage conditions. The choice of an orthogonal protection scheme is crucial.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which is the best side-chain protecting group for Fmoc-histidine to minimize racemization?
A1: Protecting groups that mask the π-nitrogen of the imidazole ring are most effective at suppressing racemization.[2] Fmoc-His(π-Mbom)-OH has shown excellent results in reducing racemization, even under microwave heating conditions.[2] Fmoc-His(Boc)-OH is also a very good and more commonly available alternative that exhibits low levels of racemization.[3][6] While Fmoc-His(τ-Trt)-OH is widely used, it is more prone to racemization.[2]
Q2: Can I use an unprotected Fmoc-histidine in SPPS?
A2: While possible in some cases, using unprotected Fmoc-histidine is generally not recommended. The unprotected imidazole side chain can lead to several complications, including N-acylation by the activated carboxyl group of the incoming amino acid and, most significantly, a high degree of racemization.[11]
Q3: What is the mechanism of histidine racemization during coupling?
A3: The racemization of histidine during coupling is an intramolecular base-catalyzed process. The lone pair of electrons on the π-nitrogen of the imidazole ring abstracts the α-proton of the activated amino acid. This deprotonation forms a planar, achiral enolate intermediate, which can be re-protonated from either side, leading to a mixture of L- and D-isomers.[3][12]
Q4: How can I monitor the completion of the histidine coupling reaction?
A4: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test. A negative test result (e.g., yellow beads for the Kaiser test) indicates the absence of free primary amines and thus a complete coupling reaction.
Q5: What are the recommended cleavage conditions for a peptide containing His(Trt)?
A5: A standard and effective cleavage cocktail for peptides containing His(Trt) is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[7] The TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.[9] The cleavage is typically performed at room temperature for 2-3 hours.[8]
Data Presentation
Table 1: Comparison of Racemization Levels for Different Fmoc-Histidine Protecting Groups and Coupling Conditions.
| Fmoc-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 10 min @ 50°C (Microwave) | 6.8 | [3] |
| Fmoc-His(Boc)-OH | 10 min @ 50°C (Microwave) | 0.18 | [3][6] |
| Fmoc-His(Trt)-OH | 2 min @ 90°C (Microwave) | >16 | [3] |
| Fmoc-His(Boc)-OH | 2 min @ 90°C (Microwave) | 0.81 | [3] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8 | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3 | [2] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | No detectable racemization | [13] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-His(Boc)-OH with Reduced Racemization
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Boc)-OH (4 equivalents relative to resin loading) and an additive such as OxymaPure (4 equivalents) in DMF.
-
Add a carbodiimide coupling reagent, such as DIC (4 equivalents), to the amino acid solution.
-
Allow for a brief pre-activation of 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, repeat the coupling step (double coupling).
-
Washing: After a negative Kaiser test, wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection of a Peptide Containing His(Trt)
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3 times), DCM (3 times), and methanol (3 times). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare approximately 10 mL of the cocktail per gram of resin.[7][8]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow may be observed due to the formation of the trityl cation.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
Caption: Mechanism of Histidine Racemization.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Fmoc-His(Boc)-OH | 81379-52-4 | Benchchem [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Detection [iris-biotech.de]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Minimizing Diketopiperazine Formation with Fmoc-Histidine
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of diketopiperazine (DKP) when using Fmoc-histidine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
Diketopiperazine formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that leads to the cleavage of the N-terminal dipeptide from the resin-bound peptide chain. This occurs when the deprotected N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered cyclic dipeptide. This results in a truncated peptide and a lower yield of the desired full-length peptide. The reaction is particularly prevalent when the C-terminal amino acid is proline or another secondary amino acid.[1][2]
Q2: Why is Fmoc-histidine particularly susceptible to side reactions like DKP formation and epimerization?
The imidazole side chain of histidine can act as a base, catalyzing both diketopiperazine formation and epimerization (the conversion of the L-amino acid to its D-isomer). The Nπ lone pair of electrons in the imidazole ring is in close proximity to the acidic alpha-carbon hydrogen, facilitating its abstraction and leading to racemization, especially during the activation step of coupling.[3]
Q3: What are the main factors that influence the rate of DKP formation?
Several factors can influence the rate of DKP formation:
-
Amino Acid Sequence: Peptides with a C-terminal proline are highly prone to DKP formation.[1][2] Sequences with a small amino acid like glycine as the second residue can also be susceptible.
-
Fmoc-Deprotection Conditions: The use of strong bases like piperidine for Fmoc removal creates the alkaline conditions that favor the nucleophilic attack leading to DKP formation.[1][2]
-
Resin Type: The nature of the linker and the steric environment around the ester bond to the resin can influence the rate of DKP formation. Sterically hindered resins can help reduce this side reaction.
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.
-
Coupling Reagents: The choice of coupling reagent and the duration of the activation step can impact the extent of side reactions.
Troubleshooting Guides
Issue 1: Significant loss of peptide from the resin after the second amino acid coupling.
This is a classic sign of diketopiperazine formation. Here are several strategies to troubleshoot this issue:
The standard 20% piperidine in DMF for Fmoc deprotection can be too harsh for sequences prone to DKP formation. Consider these alternatives:
-
Use a milder base cocktail: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[4]
-
Reduce piperidine concentration and time: While less effective than the DBU/piperazine cocktail, reducing the piperidine concentration to 5-10% and minimizing the deprotection time can help. However, ensure complete Fmoc removal to avoid deletion sequences.
Experimental Protocol: Fmoc-Deprotection with 2% DBU / 5% Piperazine in NMP [4]
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Resin Swelling: Swell the peptide-resin in NMP.
-
Deprotection:
-
Treat the resin with the 2% DBU / 5% piperazine in NMP solution for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with NMP to remove all traces of the deprotection solution.
-
Monitoring: Monitor the completion of the deprotection using a qualitative test (e.g., Kaiser test).
The protecting group on the histidine side chain can influence its susceptibility to side reactions.
| Protecting Group | Key Characteristics |
| Trityl (Trt) | Commonly used, but the trityl group's bulkiness offers only minor protection against epimerization.[3] |
| tert-Butoxycarbonyl (Boc) | Offers better stability against epimerization at higher temperatures compared to Trt.[3] It is a valuable substitute for Trt, especially when elevated temperatures are used for coupling. |
| Methyltrityl (Mtt) | The Mtt group is more acid-labile than the Trt group, allowing for its selective removal on-resin to enable side-chain modifications.[5] Its effect on DKP formation is comparable to other trityl-based groups. |
Quantitative Data: D-Isomer Formation of Histidine in Liraglutide Synthesis [3]
| Fmoc-His Protecting Group | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81 |
This data clearly shows that Fmoc-His(Boc)-OH is significantly more resistant to epimerization at elevated temperatures compared to Fmoc-His(Trt)-OH.
Incorporating the first two amino acids as a pre-formed dipeptide unit completely bypasses the step where DKP formation can occur.
Experimental Protocol: Coupling of an Fmoc-Dipeptide-OH
-
Resin Preparation: Start with the resin loaded with the C-terminal amino acid and deprotect the Fmoc group as usual.
-
Dipeptide Activation:
-
Dissolve 1.5 to 2 equivalents of the Fmoc-dipeptide-OH in a suitable solvent (e.g., DMF).
-
Add 1.5 to 2 equivalents of a coupling reagent (e.g., HATU, HBTU, or PyBOP) and 3 to 4 equivalents of a base (e.g., DIPEA).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling: Add the activated dipeptide solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction time may need to be optimized based on the specific dipeptide sequence.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Check for complete coupling using a qualitative test (e.g., Kaiser test).
Issue 2: Presence of a peak corresponding to the cyclic dipeptide in the cleavage cocktail.
This indicates that DKP formation occurred and the cyclic dipeptide was cleaved from the resin.
While the primary driver of DKP formation is the Fmoc deprotection step, the coupling conditions can also play a role.
| Coupling Reagent | Class | Recommendations |
| HATU/HBTU | Aminium/Uronium Salts | Highly efficient and fast coupling. Use a slight excess of the amino acid and coupling reagent, but avoid a large excess of the coupling reagent to prevent side reactions like guanidinylation of the N-terminus.[6] |
| PyBOP | Phosphonium Salt | A good alternative to HBTU/HATU, as it does not cause guanidinylation.[6] It is also a very efficient coupling reagent. |
| DIC/HOBt | Carbodiimide | A classic and cost-effective coupling method. The addition of HOBt is crucial to suppress racemization.[6] |
General Coupling Protocol (using HATU)
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound amino acid is fully deprotected and the resin is washed.
-
Activation:
-
In a separate vessel, dissolve 2 equivalents of the Fmoc-amino acid and 1.95 equivalents of HATU in DMF.
-
Add 4 equivalents of DIPEA to the solution.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling to proceed for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin thoroughly upon completion.
Visualizations
Caption: Workflow of Diketopiperazine (DKP) Formation in SPPS.
Caption: Strategies to Minimize Diketopiperazine (DKP) Formation.
References
- 1. chempep.com [chempep.com]
- 2. Bot Detection [iris-biotech.de]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Aspartimide Formation in Fmoc SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc SPPS?
A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when synthesizing peptides containing aspartic acid (Asp).[1] The reaction is initiated by the base (commonly piperidine) used for Fmoc deprotection.[1][2] The backbone amide nitrogen following the Asp residue attacks the side-chain ester of Asp, forming a cyclic succinimide intermediate known as an aspartimide.[3]
This side reaction is problematic for several reasons:
-
Formation of Multiple Byproducts: The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or water, leading to the formation of α- and β-aspartyl peptides.[3][4] This can result in up to nine different byproducts.[5]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the incorporation of D-Asp residues in the peptide sequence.[3][4]
-
Purification Challenges: Many of the byproducts, such as the β-aspartyl and epimerized α-aspartyl peptides, have the same mass and similar chromatographic properties as the target peptide, making them extremely difficult or impossible to separate by HPLC.[4][5]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences where the following residue (Xxx) in an Asp-Xxx motif is sterically unhindered are most susceptible. The most problematic sequences include:
-
Asp-Gly: Glycine, lacking a side chain, is the least sterically hindered amino acid, making this the most common and problematic motif.[2]
-
Asp-Asn
-
Asp-Arg
-
Asp-Cys
The conformation of the peptide on the solid support can also influence the rate of this side reaction.[2]
Q3: How can I detect if aspartimide formation has occurred in my synthesis?
A3: Detecting aspartimide formation can be challenging because the primary rearranged byproducts (isoaspartyl peptides) are isobaric with the desired peptide (they have the same mass).[6] However, several methods can be employed:
-
HPLC Analysis: While the main product and the isoaspartyl byproduct often co-elute, the initial aspartimide intermediate and piperidide adducts may be separable by high-performance liquid chromatography (HPLC).[3] A chromatogram showing multiple peaks around the expected product peak, some with the same mass, can be an indicator.
-
Mass Spectrometry (MS): Although ESI-MS won't distinguish between the desired peptide and its isoaspartyl form, fragmentation methods (MS/MS) can sometimes reveal differences in the fragmentation patterns.
-
Enzymatic Digestion: A reliable method is to digest the peptide with an endoproteinase that has specific cleavage sites. For example, the enzyme Asp-N specifically cleaves at the N-terminal side of aspartic acid residues. An isoaspartyl linkage is resistant to cleavage by Asp-N, so the presence of undigested peptide fragments can confirm the presence of the byproduct.[6]
Troubleshooting Guide
Problem: I suspect significant aspartimide formation in my peptide synthesis. What can I do to minimize it?
Solution: Several strategies can be employed to suppress aspartimide formation, ranging from simple modifications to your protocol to using specialized reagents.
Strategy 1: Modification of Deprotection Conditions
Using a milder base or adding an acidic additive to the standard piperidine deprotection solution can significantly reduce the rate of aspartimide formation.
-
Use a Weaker Base: Replace 20% piperidine in DMF with a weaker base like 50% morpholine in DMF or 2% DBU/2% piperidine in DMF.[7] Piperazine has also been shown to cause less aspartimide formation than piperidine.
-
Add an Acidic Additive: The addition of a weak acid to the piperidine solution can suppress the basicity just enough to slow down aspartimide formation without significantly affecting the Fmoc removal rate.
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide sufficient steric hindrance to prevent the backbone amide from attacking the side-chain carbonyl, especially in susceptible sequences. Using a bulkier protecting group can physically block this intramolecular reaction.
-
Fmoc-Asp(OMpe)-OH: 3-Methylpent-3-yl ester
-
Fmoc-Asp(OEpe)-OH: 3-Ethylpent-3-yl ester
-
Fmoc-Asp(OBno)-OH: 5-n-butyl-5-nonyl ester
Increasing the steric bulk of the side-chain protecting group has been shown to decrease the rate of aspartimide formation.[3][8]
Strategy 3: Backbone Protection
This is one of the most effective methods to completely prevent aspartimide formation. It involves modifying the backbone amide nitrogen of the residue following the Asp, thereby eliminating the nucleophile required for the cyclization reaction.
-
Dmb-Dipeptides: Incorporating a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where the glycine nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group, prevents the initial cyclization step. The Dmb group is removed during the final TFA cleavage.
Quantitative Data on Prevention Strategies
The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation.
Table 1: Comparison of Asp(OR)-OH Protecting Groups in the Synthesis of VKDGYI
| Fmoc-Asp Derivative | % Target Peptide Remaining | % Aspartimide Formed |
| Fmoc-Asp(OtBu)-OH | 65.2 | 34.8 |
| Fmoc-Asp(OMpe)-OH | 85.1 | 14.9 |
| Fmoc-Asp(OBno)-OH | 99.9 | 0.1 |
*Data derived from a model peptide (VKDGYI) after prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
Table 2: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | % Aspartimide Formation (Relative to Piperidine) |
| 20% Piperidine in DMF | 100% |
| 50% Morpholine in DMF | Significantly Reduced |
| 20% Piperidine / 0.1M HOBt in DMF | Reduced |
| 2% DBU / 2% Piperidine in DMF | Reduced |
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperidine/HOBt
This protocol describes a modified Fmoc deprotection step to minimize aspartimide formation.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF. To prepare 100 mL, dissolve 1.35 g of HOBt in 80 mL of DMF, then add 20 mL of piperidine.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine / 0.1 M HOBt in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Add fresh deprotection solution and agitate for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
The resin is now ready for the next coupling step.
Protocol 2: Quantification of Aspartimide Formation by HPLC
This protocol provides a general method for analyzing the crude peptide product to quantify the extent of aspartimide formation.
Materials:
-
Crude peptide cleaved from the resin
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5-65% B over 30 minutes, but this should be optimized for the specific peptide.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the peak corresponding to the target peptide (confirm with MS).
-
Identify peaks corresponding to aspartimide-related impurities (these often appear as pre- or post-peaks to the main product).
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all product-related peaks.
-
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for aspartimide formation.
Caption: Logical relationship of prevention strategies.
References
- 1. Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Problem of aspartimide formation in Fmoc‐based solid‐phase peptide synthesis using Dmab group to protect side chain of aspartic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Fmoc-DL-Histidine Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is paramount. Fmoc-DL-histidine, a critical building block in peptide synthesis, requires rigorous analysis to quantify both its chemical and enantiomeric purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, alongside alternative techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the gold standard for assessing the purity of Fmoc-amino acids. It offers high resolution and sensitivity for separating the main compound from its impurities. For this compound, this analysis is twofold: achiral (reversed-phase) HPLC to determine overall chemical purity and chiral HPLC to resolve and quantify the D- and L-enantiomers.
Chiral HPLC for Enantiomeric Purity
The separation of D- and L-enantiomers of Fmoc-histidine is crucial as the presence of the undesired enantiomer can significantly impact the efficacy and safety of the final peptide product. Chiral Stationary Phases (CSPs) are essential for this separation. Below is a comparison of different types of CSPs used for this analysis.
Table 1: Comparison of Chiral HPLC Columns for this compound Analysis
| Column Type | Chiral Selector | Principle | Advantages | Disadvantages |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Lux Cellulose-2) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | Broad applicability, high efficiency, good resolution for many Fmoc-amino acids.[1] | Can be sensitive to mobile phase composition. |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[1][2] | Excellent for underivatized amino acids and can be used for Fmoc-derivatives.[2] | Method development can be more complex. |
| Macrocyclic Glycopeptide | Ristocetin A (e.g., Astec CHIROBIOTIC R) | Similar to Teicoplanin, with complementary selectivity. | Effective for a wide range of acidic, basic, and neutral compounds. | Less commonly cited specifically for this compound compared to others. |
| Cinchona Alkaloid-based | Quinine derivatives | Ion-exchange and hydrogen bonding interactions. | Effective for acidic compounds. | May have lower sample capacity. |
Experimental Data: Chiral Separation on a Polysaccharide-Based Column
A study utilizing a Lux 5 µm Cellulose-2 column demonstrated successful baseline resolution of Fmoc-L-histidine from its D-enantiomer.[1]
Table 2: Quantitative Data for Fmoc-L-Histidine on Lux Cellulose-2 Column [1]
| Parameter | Value |
| Retention Factor (k1) | 1.8 |
| Separation Factor (α) | 1.25 |
| Resolution (Rs) | 2.15 |
| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Note: Data presented for Fmoc-L-histidine; similar performance is expected for the DL-racemate.
Reversed-Phase HPLC for Overall Chemical Purity
A standard reversed-phase HPLC method can be employed to assess the overall purity of this compound, separating it from synthesis-related impurities.
Table 3: Typical Reversed-Phase HPLC Method for Fmoc-Amino Acid Purity
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25 °C |
This method is effective in separating the main this compound peak from common impurities.
Potential Impurities in this compound
Understanding the potential impurities is critical for developing a robust analytical method. Common impurities can arise from the synthesis of the Fmoc-amino acid itself.[3]
-
Process-Related Impurities:
-
Histidine-Specific Impurities:
-
Racemization: Histidine is prone to racemization during synthesis.[4]
-
Di-Fmoc-Histidine: Formation of a second Fmoc adduct on the imidazole nitrogen of histidine.
-
Trityl (Trt) group-related impurities: If Fmoc-His(Trt)-OH is used, incomplete removal or side reactions of the trityl group can lead to impurities.
-
Alternative Purity Assessment Methods
While HPLC is the predominant technique, other methods can provide complementary information on the purity of this compound.
Table 4: Comparison of Purity Analysis Methods
| Method | Principle | Application | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on differential partitioning between mobile and stationary phases. | Gold standard for both chemical and enantiomeric purity. | High resolution, sensitivity, and quantitative accuracy. | Requires method development and specialized chiral columns. |
| NMR Spectroscopy | Nuclear Magnetic Resonance. Enantiomers can be distinguished by using chiral solvating or derivatizing agents, which induce chemical shift differences. | Determination of enantiomeric excess. | Non-destructive, provides structural information. | Lower sensitivity than HPLC, may require specialized reagents. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | Chiral separations. | Faster than HPLC, lower organic solvent consumption.[5][6] | Requires specialized instrumentation. |
Experimental Protocols
Chiral HPLC Analysis of this compound
Objective: To separate and quantify the D and L enantiomers of this compound.
Instrumentation:
-
HPLC system with UV detector
-
Chiral column: Lux 5 µm Cellulose-2, 4.6 x 250 mm
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% TFA) in the desired ratio (e.g., 50:50 v/v). Degas the mobile phase.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the percentage of each enantiomer based on their peak areas.
NMR Spectroscopy for Enantiomeric Purity
Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl3)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Procedure:
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in CDCl3 in an NMR tube.
-
Acquire a standard proton NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
NMR Analysis:
-
Acquire another proton NMR spectrum after the addition of the CSA.
-
The presence of two enantiomers will result in the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes formed in solution.
-
-
Quantification: Integrate the corresponding signals for each enantiomer to determine the enantiomeric ratio.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC and NMR analysis.
Caption: HPLC analysis workflow for this compound purity.
Caption: NMR analysis workflow for this compound enantiomeric purity.
References
- 1. Astec® CHIROBIOTIC® Chiral HPLC Columns [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Characterization of Fmoc-DL-Histidine by Mass Spectrometry: A Comparative Guide
Comparison with Alternative Protected Histidines
In peptide synthesis, histidine is often protected with groups other than Fmoc (fluorenylmethyloxycarbonyl) on the alpha-amino group, most commonly Boc (tert-butyloxycarbonyl) and Trt (trityl) on the imidazole side chain. The choice of protecting group influences the conditions for deprotection and can affect the mass spectrometric behavior of the amino acid derivative.
Table 1: Comparison of Common Histidine Protecting Groups
| Protecting Group | Typical Location | Key Mass Spec Feature | Notes |
| Fmoc | α-amino group | Characteristic loss of the Fmoc group (222 Da) or fragments thereof. | Base-labile, used for N-terminal protection in SPPS. |
| Boc | α-amino or side chain | Prone to facile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2] | Acid-labile, a common alternative to Fmoc for N-terminal protection. |
| Trt | Side chain (imidazole) | Can lead to a stable trityl cation upon fragmentation. | Acid-labile, used for side-chain protection to prevent side reactions. |
Expected Mass Spectrometry Data for Fmoc-DL-Histidine
Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing amino acid derivatives, typically yielding the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion to confirm its structure.
The molecular weight of Fmoc-L-histidine is 377.4 g/mol . Therefore, in positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 378.4.
Table 2: Predicted Major Ions for this compound in ESI-MS/MS
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 378.4 | Protonated parent molecule. |
| [M+H - H₂O]⁺ | 360.4 | Loss of water from the carboxylic acid group. |
| [M+H - CO₂]⁺ | 334.4 | Loss of carbon dioxide from the carboxylic acid group. |
| [Fmoc group]⁺ | 179.1 | Fragment corresponding to the fluorenylmethane cation. |
| [M+H - Fmoc]⁺ | 156.1 | Loss of the entire Fmoc protecting group (222.2 Da). |
| Immonium ion | 110.1 | Characteristic fragment for histidine. |
The fragmentation of unprotected histidine often involves the preferential loss of water and carbon monoxide.[3] For this compound, fragmentation will likely be dominated by cleavages related to the stable Fmoc group and characteristic losses from the amino acid structure.
Experimental Protocols
Below is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Method
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole).
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a short period, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
MS Analysis :
-
Full Scan (MS1) : Scan a mass range that includes the expected parent ion (e.g., m/z 100-500).
-
Tandem MS (MS2) : Select the [M+H]⁺ ion (m/z 378.4) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Quality Control Workflow
Mass spectrometry is a cornerstone of quality control for raw materials in peptide manufacturing.[4][5] It serves to confirm the identity and assess the purity of protected amino acids like this compound.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. polypeptide.com [polypeptide.com]
A Comparative Guide to Fmoc-DL-histidine and Fmoc-L-histidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the stereochemistry of amino acid building blocks is paramount. The choice between using an enantiomerically pure amino acid versus a racemic mixture can have profound implications on the final peptide's structure, purity, and biological activity. This guide provides an objective comparison of Fmoc-L-histidine, the naturally occurring enantiomer, and Fmoc-DL-histidine, a racemic mixture, in the context of solid-phase peptide synthesis (SPPS).
Fundamental Differences: L- vs. DL-Histidine
Fmoc-L-histidine is the 9-fluorenylmethoxycarbonyl (Fmoc) protected form of the single L-enantiomer of histidine. L-amino acids are the building blocks of proteins in virtually all living organisms.[1] Consequently, for the synthesis of peptides intended to mimic or interact with biological systems, Fmoc-L-histidine is the standard choice. The primary challenge with its use is the potential for racemization during the coupling reaction, which can lead to the unintended incorporation of D-histidine.[2]
This compound is a mixture of equal parts Fmoc-D-histidine and Fmoc-L-histidine. The intentional use of this racemic mixture in peptide synthesis is less common and is typically reserved for specific research applications, such as in peptide libraries for drug discovery or when studying the effects of D-amino acid substitution.
Impact on Peptide Synthesis and Purity
The use of Fmoc-L-histidine versus this compound leads to fundamentally different outcomes in the resulting peptide population.
-
Using Fmoc-L-histidine: The goal is to synthesize a single, stereochemically pure peptide. However, the basicity of the imidazole side chain of histidine can catalyze the abstraction of the alpha-proton of the activated amino acid, leading to a planar intermediate and subsequent reprotonation to form either the L- or D-enantiomer.[2] This risk of epimerization means that even when starting with pure Fmoc-L-histidine, the final peptide product may be contaminated with a diastereomer containing D-histidine. The extent of this racemization is dependent on the coupling conditions.
-
Using this compound: The synthesis will intentionally produce a mixture of two diastereomeric peptides in roughly equal amounts: one containing L-histidine and the other containing D-histidine at the specified position. This approach does not aim for a single product but rather a controlled introduction of stereochemical diversity.
The following diagram illustrates the workflow and expected products when synthesizing a hypothetical peptide (e.g., Tyr-Ala-His-Gly) using either Fmoc-L-histidine or this compound.
Quantitative Comparison of Expected Outcomes
The following table summarizes the expected quantitative differences in the synthesis of a model peptide.
| Parameter | Fmoc-L-histidine | This compound |
| Starting Material | Enantiomerically pure Fmoc-L-histidine | Racemic mixture of Fmoc-D-histidine and Fmoc-L-histidine (1:1 ratio) |
| Expected Main Product(s) | Peptide with L-histidine | Mixture of two diastereomeric peptides (one with L-His, one with D-His) |
| Expected Purity of Desired L-Peptide | High (e.g., >95%, depending on coupling conditions) | Not applicable (intentionally a mixture) |
| Key Impurity/Byproduct | Diastereomer with D-histidine | None (both diastereomers are expected products) |
| Overall Yield | Dependent on coupling efficiency and racemization | Dependent on coupling efficiency |
Impact on Biological Activity and Peptide Structure
The incorporation of a D-amino acid into a peptide chain can significantly alter its properties:
-
Structure: The change in stereochemistry at a single alpha-carbon can disrupt secondary structures like alpha-helices and beta-sheets, leading to a different three-dimensional conformation.
-
Biological Activity: Since biological systems are chiral, the interaction of a peptide with its target (e.g., a receptor or enzyme) is highly dependent on its stereochemistry. A peptide containing a D-amino acid may exhibit reduced or completely different biological activity.[3]
-
Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which can increase their in vivo half-life.[4] This property is sometimes intentionally exploited in drug design.
The relationship between the choice of histidine enantiomer and the resulting peptide's properties is depicted below.
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (e.g., Fmoc-L-histidine(Trt)-OH or this compound(Trt)-OH), a coupling agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF.[6]
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and dichloromethane (DCM).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[6]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Analysis of Peptide Purity and Diastereomers
To assess the outcome of using Fmoc-L-histidine versus this compound, the following analytical techniques are crucial:
-
Reverse-Phase HPLC (RP-HPLC): This is the standard method for purifying and assessing the purity of the crude peptide. In many cases, diastereomers (peptides differing only in the stereochemistry of one amino acid) can be separated by RP-HPLC, although resolution may vary.[7]
-
Chiral Chromatography: For unambiguous separation and quantification of diastereomers, chiral HPLC is the method of choice. This technique uses a chiral stationary phase to differentiate between enantiomers and diastereomers.[8][9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide(s). While it cannot distinguish between diastereomers, it confirms that the correct amino acids have been incorporated.
The analytical workflow for comparing the two synthesis strategies is outlined below.
Conclusion
The choice between Fmoc-L-histidine and this compound is determined by the synthetic goal. For the synthesis of biologically relevant peptides that mimic natural sequences, Fmoc-L-histidine is the appropriate choice, with careful consideration given to minimizing racemization during coupling. In contrast, This compound is a tool for intentionally creating a mixture of diastereomers, which can be useful in specific research contexts such as structure-activity relationship studies or the development of peptides with enhanced stability. A thorough understanding of the stereochemical implications and the use of appropriate analytical techniques are essential for any researcher working with these building blocks.
References
- 1. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Histidine Side-Chain Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a suitable protecting group for the histidine side-chain is a critical decision. The unique reactivity of histidine's imidazole ring presents challenges such as side-chain acylation and, most notably, a high propensity for racemization during peptide coupling. This guide provides an objective comparison of commonly employed histidine side-chain protecting groups, supported by experimental data, to facilitate an informed selection process.
The imidazole ring of histidine can act as a nucleophile, leading to undesired acylation, and its basicity can catalyze the epimerization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1][2] Protecting the imidazole side-chain is therefore essential to mitigate these issues and ensure the efficient synthesis of high-purity peptides. The selection of an appropriate protecting group depends on the specific synthetic strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), and the desired balance between stability, ease of removal, and suppression of side reactions.
Performance Comparison of Histidine Protecting Groups
The efficacy of different protecting groups can be evaluated based on several parameters, including their ability to prevent racemization, their stability under various reaction conditions, and the efficiency of their removal (deprotection). The following tables summarize quantitative data on the performance of common histidine side-chain protecting groups.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
| Protecting Group | Structure | Racemization Level (% D-His) | Deprotection Conditions | Key Characteristics |
| Trityl (Trt) | Triphenylmethyl | 1.0% (no preactivation)7.8% (5 min preactivation)[2]>16% (90 °C)[3] | 90-95% TFA, often with scavengers (e.g., TIS)[1][4] | Most common for Fmoc chemistry; highly acid-labile; does not effectively suppress racemization, especially with prolonged activation or at elevated temperatures.[1][2] |
| 4-Methyltrityl (Mtt) | 4-Methyltriphenylmethyl | Data not available | 1-2% TFA in DCM[1] | More acid-labile than Mmt, allowing for selective deprotection on-resin.[1] |
| 4-Methoxytrityl (Mmt) | 4-Methoxytriphenylmethyl | Data not available | 1% TFA in DCM[1] | The most acid-labile of the common trityl derivatives.[1] |
| tert-Butyloxycarbonyl (Boc) | tert-Butyloxycarbonyl | 0.18% (50 °C)0.81% (90 °C)[3] | Standard TFA cleavage cocktails | Offers excellent suppression of racemization, even at elevated temperatures; provides good solution stability.[3] |
| 4-Methoxybenzyloxymethyl (MBom) | 4-Methoxybenzyloxymethyl | 0.3% (5 min preactivation)0.8% (80 °C, microwave)[2] | Standard TFA cleavage cocktails | Very effective at preventing racemization; deprotection can release formaldehyde, requiring scavengers.[2] |
Boc Solid-Phase Peptide Synthesis (SPPS)
| Protecting Group | Structure | Racemization Suppression | Deprotection Conditions | Key Characteristics |
| 2,4-Dinitrophenyl (Dnp) | 2,4-Dinitrophenyl | Good | Thiophenol/triethylamine in DMF[5] | Stable to strong acids like HF and TFMSA; removal is orthogonal to the final cleavage; byproducts are highly colored.[5] |
| Tosyl (Tos) | p-Toluenesulfonyl | Moderate | HOBt; HF | Can be removed by HOBt, which is often present in coupling reactions.[1] |
| Benzyloxymethyl (Bom) | Benzyloxymethyl | Very high | HF or TFMSA | Very effective in suppressing racemization; more challenging and costly to synthesize.[1] |
Experimental Protocols
Detailed methodologies for the introduction and removal of key histidine side-chain protecting groups are provided below.
Protocol 1: Introduction of the Trityl (Trt) Group (for Fmoc-His(Trt)-OH)
This procedure outlines the direct tritylation of the histidine side-chain.
Materials:
-
Fmoc-His-OH
-
Trityl chloride (Trt-Cl)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-His-OH in dry DCM.
-
Add an equimolar amount of triethylamine or DIPEA to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.
Protocol 2: Deprotection of the Trityl (Trt) Group
This protocol describes the removal of the Trt group during the final cleavage from the resin in Fmoc-SPPS.
Materials:
-
Peptide-resin with Trt-protected histidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Ethanedithiol (EDT) (scavengers)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v) or TFA/EDT/Water (95:2.5:2.5 v/v/v). The use of scavengers like TIS or EDT is crucial to prevent the reattachment of the trityl cation to other nucleophilic residues like tryptophan.[6]
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Introduction of the 2,4-Dinitrophenyl (Dnp) Group (for Boc-His(Dnp)-OH)
This protocol details the protection of the histidine imidazole ring with the Dnp group.
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate or other suitable base
-
A suitable solvent such as a mixture of water and dioxane or ethanol
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(Dnp)-OH.
Protocol 4: Deprotection of the 2,4-Dinitrophenyl (Dnp) Group
This protocol describes the nucleophilic removal of the Dnp group from the histidine side-chain.
Materials:
-
Peptide-resin with Dnp-protected histidine
-
Thiophenol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature.[5]
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove the Dnp-thiol adducts and excess reagents. The byproducts of this reaction are intensely colored, so extensive washing is necessary.[7]
-
Dry the resin under vacuum before proceeding with the next step in the synthesis or final cleavage.
Logical Workflow for Selecting a Histidine Protecting Group
The choice of a protecting group is dictated by the synthetic strategy and the specific requirements of the target peptide. The following diagram illustrates a decision-making process for selecting an appropriate histidine side-chain protecting group.
Conclusion
The selection of a histidine side-chain protecting group is a critical parameter in peptide synthesis that significantly impacts the purity and yield of the final product. For routine Fmoc-SPPS where racemization is not a major concern, the cost-effective and widely used Fmoc-His(Trt)-OH is a suitable choice. However, in cases where racemization is anticipated to be problematic, such as with prolonged coupling times or elevated temperatures, the use of Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH is strongly recommended due to their superior ability to maintain stereochemical integrity.
In the context of Boc-SPPS, Boc-His(Dnp)-OH offers a robust and orthogonal protection strategy, allowing for its removal without affecting other acid-labile protecting groups. For syntheses where racemization is a paramount concern, Boc-His(Bom)-OH stands out as the most effective option, albeit at a higher cost.
By carefully considering the experimental data and protocols presented in this guide, researchers can make a more informed decision on the optimal histidine protecting group for their specific synthetic needs, ultimately leading to more efficient and successful peptide synthesis campaigns.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. iso-Boc-His(Dnp)-OH | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Validation of Peptide Sequences Containing Fmoc-DL-Histidine
For researchers, scientists, and drug development professionals, the stereochemical purity of synthetic peptides is paramount. The incorporation of a specific stereoisomer of an amino acid can dramatically influence a peptide's structure, biological activity, and therapeutic efficacy. This guide provides an objective comparison of the validation of peptides synthesized using Fmoc-DL-histidine against the standard approach of using enantiomerically pure Fmoc-L-histidine derivatives, such as Fmoc-L-His(Trt)-OH. We will delve into the analytical challenges presented by the use of a racemic histidine source and provide detailed experimental protocols for validation.
The Challenge: Diastereomer Formation
The use of this compound in solid-phase peptide synthesis (SPPS) introduces a racemic mixture at a specific position in the peptide chain. This results in the synthesis of two distinct peptide products: one containing L-histidine and the other containing D-histidine. These two peptides are diastereomers of each other, meaning they have the same molecular weight and amino acid sequence but differ in the three-dimensional arrangement at the histidine alpha-carbon. This seemingly subtle difference presents significant challenges for purification and validation.
Comparison of Histidine Building Blocks
| Feature | This compound | Fmoc-L-His(Trt)-OH |
| Stereochemistry | Racemic (D and L) | Enantiomerically Pure (L) |
| Side-Chain Protection | None (typically) | Trityl (Trt) group on the imidazole ring |
| Expected Peptide Product | A mixture of two diastereomers | A single, stereochemically defined peptide |
| Cost | Generally lower | Higher |
| Analytical Complexity | High; requires methods to separate and identify diastereomers | Lower; standard peptide analysis methods are sufficient |
Experimental Workflow: Synthesis and Validation
The overall process involves the synthesis of the peptide followed by rigorous analytical validation to characterize the product(s). The key difference in the workflow lies in the complexity of the analysis when starting with this compound.
Caption: General workflow for peptide synthesis and subsequent validation.
Validation Techniques and Protocols
The primary validation of peptides containing a potential D/L mixture at the histidine position relies on High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, and Mass Spectrometry (MS) for identity confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of the synthesized peptide. When this compound is used, the challenge is to separate the resulting diastereomers. While diastereomers have different physical properties, their separation can be challenging on standard reversed-phase columns.
Experimental Protocol: Reversed-Phase HPLC for Diastereomer Separation
-
System: An HPLC system equipped with a UV detector.
-
Column: A high-resolution reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A slow, linear gradient of Mobile Phase B is crucial for separating closely eluting diastereomers. For example, a gradient of 5% to 45% B over 40 minutes. The D-amino acid-containing peptide is generally more hydrophobic and thus may have a slightly longer retention time on a C18 column[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
Alternative: Chiral HPLC
If baseline separation is not achieved on a standard C18 column, a chiral stationary phase (CSP) can be employed. Chiral columns are designed to interact differently with enantiomers and diastereomers, often providing superior resolution.
Caption: Workflow for HPLC analysis of peptide diastereomers.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide and to verify its amino acid sequence. It is important to note that standard mass spectrometry cannot distinguish between diastereomers as they have identical masses. Therefore, MS is used to confirm that the expected peptide was synthesized, while HPLC is used to determine the ratio of the L- and D-histidine-containing forms.
Experimental Protocol: Peptide Sequencing by Tandem MS (MS/MS)
-
System: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer capable of tandem MS (MS/MS).
-
Sample Preparation: The peptide sample, either as a crude mixture or as separated fractions from HPLC, is dissolved in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Ionization: The peptide is ionized in the mass spectrometer. Peptides typically form multiply charged ions in ESI.
-
MS1 Scan: A first scan determines the mass-to-charge ratio (m/z) of the intact peptide, confirming its molecular weight.
-
Isolation and Fragmentation (MS/MS): The ion corresponding to the target peptide is isolated and fragmented using collision-induced dissociation (CID). This breaks the peptide bonds at predictable locations.
-
MS2 Scan: A second scan measures the m/z of the resulting fragment ions.
-
Data Analysis: The fragmentation pattern (the series of fragment ions) is analyzed to reconstruct the amino acid sequence of the peptide. This confirms that the correct sequence was synthesized.
Caption: Workflow for peptide identity and sequence verification by MS/MS.
Quantitative Data and Performance Comparison
| Parameter | Synthesis with this compound | Synthesis with Fmoc-L-His(Trt)-OH |
| Crude Purity | Appears lower due to the presence of two major products (diastereomers) and potential side products. | Higher, with one primary product. |
| Final Yield of Pure Product | Significantly lower, as the desired L- or D- form must be isolated from the other diastereomer, effectively halving the theoretical yield at best. | Higher, as purification targets a single product. |
| Purification Effort | High; requires optimized or specialized (chiral) HPLC for separation of diastereomers. | Standard; routine reversed-phase HPLC is typically sufficient. |
| Validation Complexity | High; requires confirmation of the identity of each diastereomeric peak. | Low; standard identity and purity checks. |
Contextual Data: Racemization of L-Histidine Derivatives
Even when using enantiomerically pure Fmoc-L-histidine derivatives, racemization (the conversion of the L-form to the D-form) can occur during the activation and coupling steps of SPPS, especially at elevated temperatures. This highlights the inherent sensitivity of the histidine residue. The choice of side-chain protecting group can influence the extent of this side reaction.
| Histidine Derivative | Coupling Temperature | % D-Isomer (Racemization) |
| Fmoc-L-His(Trt)-OH | 50°C | 6.8% |
| Fmoc-L-His(Trt)-OH | 90°C | >16% |
| Fmoc-L-His(Boc)-OH | 50°C | 0.18% |
| Fmoc-L-His(Boc)-OH | 90°C | 0.81% |
This data illustrates that even with a pure L-starting material, the final peptide can be contaminated with the D-diastereomer. The use of this compound guarantees a 50:50 mixture of diastereomers, assuming no additional racemization occurs.
Conclusion
The validation of peptide sequences containing this compound is a significantly more complex undertaking than for peptides synthesized with enantiomerically pure Fmoc-L-histidine derivatives. The primary challenge arises from the formation of a diastereomeric mixture, which necessitates specialized or highly optimized analytical techniques, particularly in the chromatographic separation stage. While the use of this compound may offer a cost advantage in terms of the raw starting material, this is often offset by the increased complexity, time, and cost associated with purification and validation, as well as a substantially lower yield of the desired single stereoisomer. For applications where stereochemical integrity is critical, the use of a well-protected, enantiomerically pure L-histidine building block, such as Fmoc-L-His(Boc)-OH, is strongly recommended to minimize both initial heterogeneity and process-induced racemization.
References
A Comparative Guide to Analytical Methods for Detecting Racemization in Peptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of peptides is a critical quality attribute, particularly for therapeutic peptides, as the presence of even small amounts of D-amino acid isomers can significantly impact efficacy and safety. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during peptide synthesis or upon storage. Consequently, robust and sensitive analytical methods are essential for the detection and quantification of racemization. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for detecting peptide racemization depends on several factors, including the desired sensitivity, the need to identify the specific site of racemization, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Resolution (Rs) | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | 1.0–2.3 µg/mL[1] | 5.6–14.0 µg/mL[1] | >1.5 (typically 0.52 - 8.05)[1][2] | High resolution, well-established, good for quantification. | May require derivatization, method development can be complex. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography coupled with mass detection for identification and quantification. | Reporting limit of 0.1% for D-isomers[2] | Not explicitly stated, but quantifiable at 0.1%[2] | Dependent on chromatographic separation. | High sensitivity and selectivity, can identify the location of racemization. | Requires peptide hydrolysis, which can induce racemization. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility in the presence of a chiral selector. | 0.05% of the major compound[1] | Not explicitly stated, but quantifiable at low levels. | High efficiency separations. | High resolution, low sample consumption, fast analysis times. | Lower loading capacity, can be less robust than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of diastereomers based on distinct chemical shifts in a magnetic field. | Can quantify impurities at 0.1% or lower[3] | Not explicitly stated, but quantifiable with high accuracy. | Not applicable (based on signal separation). | Non-destructive, provides detailed structural information, no hydrolysis needed. | Lower sensitivity compared to other methods, complex spectra. |
| Enzymatic Digestion with Mass Spectrometry | Use of stereospecific enzymes to cleave peptide bonds, followed by MS analysis of the resulting fragments. | Dependent on MS sensitivity. | Dependent on MS sensitivity. | Not applicable. | Precisely locates the site of racemization. | Indirect method, requires specific enzymes. |
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method directly separates the diastereomeric forms of a peptide or the enantiomeric forms of its constituent amino acids after hydrolysis.
Experimental Protocol:
-
Sample Preparation (Peptide Analysis):
-
Dissolve the peptide sample in a suitable mobile phase-compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Sample Preparation (Amino Acid Analysis after Hydrolysis):
-
Hydrolyze the peptide sample in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step by monitoring the deuterium incorporation at the α-carbon.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the amino acid mixture in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin, macrocyclic glycopeptide, or a chiral crown ether.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). The exact composition will depend on the specific CSP and the peptide being analyzed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Controlled column temperature (e.g., 25°C) is crucial for reproducible separations.
-
Detection: UV detection at a wavelength where the peptide or amino acids absorb (e.g., 210-230 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-forms based on the retention times of standards.
-
Quantify the amount of the D-isomer by comparing its peak area to the total peak area of both isomers.
-
Workflow Diagram:
Liquid Chromatography-Mass Spectrometry (LC-MS)
This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.
Experimental Protocol:
-
Sample Preparation:
-
LC-MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A chiral column suitable for the separation of amino acid enantiomers.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., formic acid in water).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, often a tandem mass spectrometer (MS/MS) for higher selectivity.
-
Ionization Mode: Positive ion mode is typically used for amino acids.
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the L- and D-amino acids.
-
Quantify the D-amino acid content based on the peak area ratios.
-
The location of racemization can be inferred by analyzing peptide fragments if a non-hydrolysis approach with enzymatic digestion is used.
-
Workflow Diagram:
Capillary Electrophoresis (CE)
CE offers high-resolution separation of charged molecules, making it an excellent technique for analyzing peptide enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the peptide sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.
-
-
CE Conditions:
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) or crown ethers are commonly used.
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Temperature: The capillary temperature is controlled to ensure reproducible migration times.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection is most common, typically at a low wavelength (e.g., 200-214 nm).
-
-
Data Analysis:
-
The different enantiomers will migrate at different velocities, resulting in separate peaks in the electropherogram.
-
Quantification is performed by comparing the peak areas of the enantiomers.
-
Workflow Diagram:
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield
In the landscape of synthetic peptide chemistry, the selection of an appropriate coupling reagent is paramount to achieving high yields and purity. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental data to inform the choices of researchers, scientists, and drug development professionals in their peptide synthesis endeavors.
The efficiency of a coupling reaction is influenced by several factors, including the nature of the amino acids being coupled, the solvent, the base, and the specific coupling reagent used. Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium) which have largely replaced older methods due to their high reactivity and ability to suppress racemization.
Comparative Yield Analysis
The following table summarizes the performance of several widely used coupling reagents in the synthesis of a model peptide. The data presented is a synthesis of results from multiple studies to provide a comparative overview. It is important to note that yields can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [1][2] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [2][3] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [1][3] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [1][2] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [1][2] |
| DCC | HOBt | - | DCM | 120 | ~90 | [4] |
Note: Yields are approximate and can be sequence-dependent. HATU, HBTU, TBTU, and PyBOP are among the most common reagents used in solid-phase peptide synthesis (SPPS).[5] COMU is a third-generation uronium salt that has shown excellent performance, often comparable or superior to HATU.[2] DCC is an older, carbodiimide-based reagent that is still in use but is more prone to side reactions and racemization.[4]
Mechanistic Overview of Coupling Reagents
The primary function of a coupling reagent is to activate the C-terminus of an N-protected amino acid to facilitate the formation of an amide bond with the N-terminus of another amino acid.[5] Onium-type reagents, in the presence of a base, form highly reactive active esters. For instance, HATU and HBTU react with the carboxylic acid to form an OAt- or OBt-ester, respectively, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[6][7] The choice of additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is crucial for both accelerating the coupling reaction and minimizing racemization.[3]
Experimental Protocol: Comparative Analysis of Coupling Reagent Efficiency in SPPS
This protocol outlines a general procedure for comparing the yield of a model peptide synthesized using different coupling reagents on a solid support.
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
-
In separate reaction vessels for each coupling reagent to be tested, pre-activate the first Fmoc-protected amino acid (3 eq.) with the coupling reagent (3 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the desired time (e.g., 30 minutes).
-
Wash the resin with DMF.
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating incomplete coupling. If the test is positive, a recoupling step may be necessary.
3. Peptide Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Purification:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
5. Yield Calculation:
-
Determine the concentration of the purified peptide solution using UV-Vis spectrophotometry.
-
Calculate the overall yield based on the initial loading of the resin.
Experimental Workflow for Comparative Yield Analysis
Caption: Generalized workflow for the comparative analysis of peptide coupling reagent efficiency.
Conclusion
The choice of coupling reagent has a significant impact on the success of peptide synthesis. While HATU and COMU often provide the highest coupling efficiencies, especially for difficult sequences, HBTU, TBTU, and PyBOP remain robust and cost-effective options for many standard applications.[2][5] The selection should be based on a careful consideration of the peptide sequence, the scale of the synthesis, and the desired purity of the final product. The provided experimental protocol offers a framework for conducting in-house comparisons to determine the optimal reagent for a specific application.
References
A Head-to-Head Battle in Peptide Synthesis: Fmoc-DL-Histidine vs. Boc-Histidine Derivatives in SPPS
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group strategy for histidine residues is a critical determinant of peptide purity and yield. Histidine, with its imidazole side chain, is notoriously prone to racemization during peptide coupling, a side reaction that can compromise the biological activity of the final peptide. This guide provides an objective, data-driven comparison of two of the most common strategies for histidine protection: the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) approaches, focusing on their respective derivatives.
The core of the challenge in incorporating histidine into a peptide sequence lies in the basicity of the imidazole ring's π-nitrogen, which can act as an intramolecular base catalyst, leading to the abstraction of the α-proton of the activated amino acid and subsequent loss of stereochemical integrity. Both Fmoc and Boc strategies employ side-chain protecting groups on the histidine imidazole ring to mitigate this issue, but their performance and ideal applications differ significantly.
Quantitative Performance Metrics: A Comparative Analysis
The selection of a histidine derivative in SPPS is often a trade-off between minimizing racemization, maximizing coupling efficiency, and considering the overall cost and compatibility with the synthesis strategy. The following tables summarize key quantitative data from experimental studies, offering a direct comparison of commonly used Fmoc- and Boc-protected histidine derivatives.
| Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 10 min at 50°C (Microwave) | 6.8 | [1] |
| Fmoc-His(Boc)-OH | 10 min at 50°C (Microwave) | 0.18 | [1] |
| Fmoc-His(Trt)-OH | 2 min at 90°C (Microwave) | >16 | [1] |
| Fmoc-His(Boc)-OH | 2 min at 90°C (Microwave) | 0.81 | [1] |
Table 1: Comparison of D-Isomer Formation in Fmoc-SPPS of Liraglutide. This data highlights the superior performance of the Boc side-chain protection in suppressing racemization of Fmoc-histidine, especially at elevated temperatures often employed in microwave-assisted SPPS to enhance coupling efficiency.
| Derivative | Pre-activation Time | Racemization (%) |
| Fmoc-His(Trt)-OH | 0 min | 1.0 |
| Fmoc-His(Trt)-OH | 5 min | 7.8 |
| Fmoc-His(MBom)-OH | 5 min | 0.3 |
Table 2: Impact of Pre-activation Time on Racemization in Fmoc-SPPS. This table illustrates that prolonged pre-activation of Fmoc-His(Trt)-OH can significantly increase racemization, while Nπ-protection with the methoxybenzyl-oxymethyl (MBom) group offers greater stability.
While extensive quantitative data directly comparing the racemization of Boc-histidine derivatives under identical conditions is less readily available in the literature, qualitative assessments and known chemical principles provide valuable insights. Boc-His(Bom)-OH, with its benzyloxymethyl (Bom) protecting group on the τ-nitrogen, is widely recognized for its exceptional ability to suppress racemization.[2] However, its higher cost often limits its use to syntheses where the prevention of histidine epimerization is absolutely critical.[2] Boc-His(Dnp)-OH, protected with a 2,4-dinitrophenyl group, is another commonly used derivative in Boc-SPPS. A key characteristic of this derivative is the intense color of the byproducts generated upon deprotection with thiophenol, which can aid in monitoring the deprotection step but may require thorough washing to ensure a clean final product.[3]
Experimental Protocols: A Practical Guide
The successful incorporation of histidine residues with minimal side reactions is highly dependent on the specific coupling protocol employed. Below are detailed methodologies for the manual coupling of representative Fmoc- and Boc-protected histidine derivatives.
Protocol 1: Manual Coupling of Fmoc-His(Boc)-OH in Fmoc-SPPS
This protocol is designed for the manual coupling of Fmoc-His(Boc)-OH onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative (colorless or yellow) result indicates complete coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
Protocol 2: Manual Coupling of Boc-His(Dnp)-OH in Boc-SPPS
This protocol outlines the manual coupling of Boc-His(Dnp)-OH in a Boc-SPPS workflow.
1. Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DCM for at least 30 minutes in a reaction vessel.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3-5 times).
3. Neutralization:
-
Add a 10% solution of DIPEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3-5 times).
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Boc-His(Dnp)-OH (3-5 equivalents) in a minimal amount of DMF or a mixture of DMF/DCM.
-
Add a coupling reagent such as HBTU (3-5 equivalents) and pre-activate with DIPEA (6-10 equivalents) for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Visualizing the Workflow: Fmoc- vs. Boc-SPPS
The following diagrams, generated using the DOT language, illustrate the cyclical nature of Fmoc- and Boc-SPPS, highlighting the key steps involved in each strategy.
Figure 1: General workflow of a single cycle in Fmoc-SPPS.
Figure 2: General workflow of a single cycle in Boc-SPPS.
Conclusion: Making an Informed Decision
The choice between Fmoc- and Boc-protected histidine derivatives is not a one-size-fits-all decision. The experimental data strongly suggests that for Fmoc-SPPS, particularly when employing elevated temperatures to overcome difficult couplings, Fmoc-His(Boc)-OH offers a significant advantage in minimizing racemization compared to the more traditional Fmoc-His(Trt)-OH. For sequences highly susceptible to racemization, Nπ-protected derivatives like Fmoc-His(MBom)-OH provide even greater security, albeit at a higher cost.
In the realm of Boc-SPPS, Boc-His(Bom)-OH stands out as a premium choice for syntheses where the absolute prevention of racemization is paramount. For routine applications, Boc-His(Dnp)-OH remains a viable and widely used option, with the caveat of its characteristic colored byproducts requiring careful post-deprotection washing.
Ultimately, the optimal choice will depend on a careful consideration of the specific peptide sequence, the desired level of purity, the synthetic methodology (manual vs. automated, conventional vs. microwave-assisted), and budgetary constraints. By understanding the performance characteristics and procedural nuances of each derivative, researchers can make an informed decision to maximize the success of their solid-phase peptide synthesis endeavors.
References
Stability of Fmoc-Histidine Derivatives Under Peptide Synthesis Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals, the chiral integrity of amino acids during solid-phase peptide synthesis (SPPS) is paramount to achieving the desired biological activity of the final peptide. Histidine, with its imidazole side chain, presents a notorious challenge due to its high propensity for racemization. This guide provides a comparative analysis of the stability of various Fmoc-protected histidine derivatives under typical SPPS conditions, supported by experimental data, to aid in the selection of the most suitable building block for your synthesis needs.
Introduction to Histidine Racemization
During peptide synthesis, the activation of the carboxylic acid of an amino acid for coupling can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemistry, a process known as racemization. For histidine, the imidazole side chain's π-nitrogen can facilitate this enolization of the activated ester, significantly increasing the risk of racemization, particularly with base-mediated coupling methods or slow reactions[1]. The choice of the protecting group for the imidazole side chain is therefore a critical factor in preserving the chiral purity of the synthesized peptide.
Comparative Stability of Fmoc-Histidine Derivatives
The most commonly used Fmoc-histidine derivative, Fmoc-His(Trt)-OH, is known to be susceptible to racemization. To address this issue, several alternative protecting groups have been developed. This section compares the stability of Fmoc-His(Trt)-OH with two popular alternatives, Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, based on reported experimental data.
| Fmoc-Histidine Derivative | Coupling Conditions | Racemization/Epimerization Level | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 7.8% | [1] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 0.3% | [1] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [1] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [1] |
| Fmoc-His(Trt)-OH | DIC/Oxyma Pure activation, 90°C | >16% | [2] |
| Fmoc-His(Boc)-OH | DIC/Oxyma Pure activation, 90°C | 0.81% | [2] |
| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% | [2] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% | [2] |
Key Observations:
-
Fmoc-His(Trt)-OH: This derivative shows significant racemization, especially with prolonged pre-activation times and elevated temperatures[1][2][3].
-
Fmoc-His(MBom)-OH: The methoxybenzyloxymethyl (MBom) protecting group on the π-nitrogen of the imidazole ring effectively suppresses racemization by reducing the basicity of the nitrogen, thus hindering the enolization process[1].
-
Fmoc-His(Boc)-OH: The tert-butyloxycarbonyl (Boc) protecting group also demonstrates excellent stability against racemization, even at high temperatures, making it a valuable alternative to Fmoc-His(Trt)-OH[2].
Logical Relationship of Histidine Racemization and Mitigation
The following diagram illustrates the proposed mechanism of histidine racemization during peptide synthesis and how different side-chain protecting groups can influence this side reaction.
Caption: Mechanism of Histidine Racemization and Mitigation by Protecting Groups.
Experimental Protocols
To ensure the reproducibility of the stability analysis, detailed experimental protocols are crucial. Below are generalized methodologies based on the cited literature for assessing histidine racemization during SPPS.
Protocol 1: Analysis of Racemization by HPLC after Peptide Synthesis and Hydrolysis
Objective: To quantify the extent of racemization of a specific histidine residue within a synthesized peptide.
Materials:
-
Fmoc-protected amino acids (including the histidine derivative to be tested)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HCTU, DIC, Oxyma Pure)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
HPLC system with a chiral column or a standard C18 column for analyzing Marfey's derivatives.
Procedure:
-
Peptide Synthesis: Synthesize a model peptide (e.g., H-Gly-His-Phe-NH2) on a solid support using standard Fmoc-SPPS protocols. The coupling conditions for the histidine residue (e.g., temperature, pre-activation time) should be varied according to the experimental design.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
-
Peptide Purification (Optional): The crude peptide can be purified by preparative HPLC.
-
Acid Hydrolysis: Hydrolyze the purified or crude peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization with Marfey's Reagent: React the amino acid hydrolysate with Marfey's reagent. This reagent reacts with the primary amine of the amino acids to form diastereomeric derivatives that can be separated by reverse-phase HPLC.
-
HPLC Analysis: Analyze the derivatized sample by HPLC. The D- and L-isomers of the derivatized histidine will have different retention times, allowing for their quantification.
-
Calculation of Racemization: Calculate the percentage of the D-isomer relative to the total amount of histidine (D + L) to determine the extent of racemization.
Protocol 2: Microwave-Assisted SPPS and Racemization Analysis
Objective: To assess the impact of microwave heating on histidine racemization during coupling.
Procedure:
-
Follow the general procedure for peptide synthesis as described in Protocol 1.
-
During the coupling step for the histidine residue, utilize a microwave peptide synthesizer. Set the desired temperature (e.g., 50°C, 80°C, 90°C) and coupling time.
-
After completion of the synthesis, proceed with cleavage, hydrolysis, derivatization, and HPLC analysis as outlined in Protocol 1 to quantify the level of racemization.
Conclusion and Recommendations
The stability of Fmoc-histidine derivatives during SPPS is highly dependent on the choice of the imidazole side-chain protecting group and the coupling conditions. For syntheses requiring high chiral purity, especially when using elevated temperatures or base-intensive coupling methods, Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH are demonstrably superior to the commonly used Fmoc-His(Trt)-OH in minimizing racemization. Researchers should carefully consider these alternatives to enhance the quality and biological relevance of their synthetic peptides. When racemization is a concern, it is also advisable to avoid prolonged pre-activation times and to use lower coupling temperatures where feasible[4].
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling Stereochemistry in Peptide Synthesis: A Comparative Guide to Fmoc-Histidine Derivatives
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a synthetic peptide is paramount to its biological activity and therapeutic efficacy. The introduction of histidine, an amino acid with a reactive imidazole side chain, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its high propensity for racemization. This guide provides a comprehensive evaluation of the impact of different Fmoc-protected histidine derivatives on peptide structure, with a focus on mitigating racemization and ensuring the desired stereochemical purity of the final peptide.
While the use of a racemic mixture, such as Fmoc-DL-histidine, would lead to a heterogeneous mixture of peptide diastereomers with unpredictable and likely diminished biological activity, the standard practice in therapeutic peptide synthesis is to use enantiomerically pure Fmoc-L-histidine and employ strategies to prevent its racemization during coupling. This guide will, therefore, compare the performance of various side-chain protected Fmoc-L-histidine derivatives in maintaining chiral integrity.
The Challenge of Histidine Racemization in Fmoc SPPS
Histidine is notoriously prone to racemization during the activation step of peptide coupling. This side reaction is primarily attributed to the basicity of the unprotected imidazole nitrogen (Nπ), which can abstract the acidic α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate. Subsequent protonation of this intermediate can result in either the L- or D-enantiomer, leading to the incorporation of D-histidine into the peptide sequence. The presence of this D-isomer can significantly alter the peptide's secondary and tertiary structure, receptor binding affinity, and overall biological function.[1][2]
Comparison of Fmoc-L-Histidine Side-Chain Protecting Groups
To suppress racemization, the imidazole side chain of histidine is typically protected. The choice of the protecting group is critical and can have a significant impact on the level of epimerization, peptide purity, and overall synthesis yield. The most common protecting groups are the trityl (Trt), tert-butyloxycarbonyl (Boc), and 4-methoxybenzyloxymethyl (MBom) groups.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Trityl group attached to the Nτ-nitrogen | - Most commonly used and cost-effective. | - Offers minimal protection against racemization, especially with prolonged activation times or at elevated temperatures.[2][3] |
| tert-Butyloxycarbonyl (Boc) | Boc group attached to the Nτ-nitrogen | - Significantly reduces epimerization compared to Trt.[3] - Good solution stability.[3] | - Can be more expensive than Trt derivatives. |
| 4-Methoxybenzyloxymethyl (MBom) | MBom group attached to the Nπ-nitrogen | - Effectively prevents racemization by protecting the Nπ-nitrogen.[2][4] | - Can release formaldehyde during cleavage, leading to side reactions.[4] - Higher cost and potential for side-product formation. |
Quantitative Comparison of Racemization
Experimental data consistently demonstrates the superiority of Nπ-protection or the use of the Boc group over the standard Trt group in minimizing racemization.
| Fmoc-His Derivative | Coupling Conditions | % D-Histidine (Epimerization) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [3] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [3] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [3] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [3] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [2] |
Impact of D-Histidine Incorporation on Peptide Structure
The presence of a D-amino acid in a peptide sequence intended to be composed of L-amino acids can dramatically alter its secondary structure. For instance, the introduction of a D-amino acid can disrupt the formation of stable α-helices and β-sheets.
-
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to changes in the secondary structure of peptides. A peptide containing only L-amino acids will have a characteristic CD spectrum. Its enantiomer, composed entirely of D-amino acids, will exhibit a mirror-image spectrum. A peptide containing a mixture of L- and D-amino acids (a diastereomer) will have a completely different CD spectrum, often indicating a loss of defined secondary structure, such as a random coil conformation.[5][6][7][8]
Experimental Protocols for Evaluation
To rigorously evaluate the impact of the chosen Fmoc-histidine derivative on the final peptide, a combination of analytical techniques is essential.
Peptide Purity and Identity
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity.
-
Protocol: The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and injected onto a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide and any impurities. The purity is determined by integrating the peak area of the desired peptide relative to the total peak area at a specific wavelength (typically 214 nm or 280 nm).
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acids have been incorporated.
Determination of Racemization
-
Chiral Amino Acid Analysis: This is the gold standard for quantifying the extent of racemization.
-
Protocol:
-
Peptide Hydrolysis: The purified peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours. To account for any racemization that may occur during hydrolysis, deuterated acid (e.g., 6N DCl in D₂O) can be used.[9]
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent (e.g., Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) to form diastereomers.
-
Separation and Quantification: The resulting diastereomers are separated and quantified by RP-HPLC. The ratio of the D- and L-histidine derivatives provides a precise measure of the racemization that occurred during peptide synthesis. Alternatively, gas chromatography-mass spectrometry (GC-MS) with a chiral column can be used for separation and quantification of derivatized amino acids.[10]
-
-
Structural Analysis
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide in solution.
-
Protocol: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration. The CD spectrum is recorded in the far-UV region (typically 190-250 nm). The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil content.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed three-dimensional structural information of the peptide. Changes in the chemical shifts of protons, particularly those of the histidine imidazole ring and the peptide backbone, can indicate structural perturbations due to the presence of a D-amino acid.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for SPPS and subsequent analysis.
Caption: Simplified mechanism of histidine racemization.
Caption: Decision tree for selecting an Fmoc-histidine derivative.
Conclusion
The choice of Fmoc-histidine derivative has a profound impact on the stereochemical integrity and, consequently, the structure and function of a synthetic peptide. While Fmoc-His(Trt)-OH is widely used, it poses a significant risk of racemization. For applications where precise stereochemistry is critical, such as in the development of therapeutic peptides, the use of Fmoc-His(Boc)-OH or Nπ-protected derivatives like Fmoc-His(MBom)-OH is strongly recommended. Rigorous analytical characterization, including chiral amino acid analysis and structural studies by CD and NMR, is essential to ensure the quality and desired biological activity of the final peptide product. The intentional use of this compound is generally avoided unless the goal is to create a diastereomeric library for screening purposes.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 6. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-DL-histidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Fmoc-DL-histidine, focusing on safety, environmental responsibility, and regulatory compliance.
Summary of Waste Streams and Disposal Methods
The use of this compound in research and synthesis generates several waste streams. Proper segregation and disposal of each is essential.
| Waste Stream | Recommended Disposal Method | Personal Protective Equipment (PPE) Required |
| Unused/Expired this compound | Dispose of as solid chemical waste in a designated, labeled container. Consult your institution's hazardous waste management guidelines for specific instructions. | Standard laboratory PPE (gloves, lab coat, safety glasses) |
| Fmoc Deprotection Solutions (e.g., with piperidine) | Neutralize basic solutions if necessary. Collect in a labeled hazardous waste container. The dibenzofulvene (DBF) byproduct forms a stable adduct with piperidine.[1][2] | Standard laboratory PPE |
| Contaminated Labware (glassware, pipette tips) | Rinse with a suitable solvent (e.g., DMF, DCM). Dispose of solids in a designated solid waste container. Collect solvent rinses as hazardous waste. | Standard laboratory PPE |
| Aqueous Waste from Extractions | Neutralize if acidic or basic. Check local regulations for discharge limits of organic content. May require collection as hazardous aqueous waste. | Standard laboratory PPE |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound and associated waste materials.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste products.
2. Disposal of Unused or Expired Solid this compound:
-
If the material is in its original container, ensure it is securely sealed.
-
Place the container in a designated hazardous waste collection area.
-
If transferring from another container, avoid generating dust. Use a fume hood if necessary.
-
The waste container must be clearly labeled as "Solid Chemical Waste" and include the chemical name.
3. Management of Fmoc Deprotection Waste:
-
The Fmoc group is typically removed using a basic solution, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[1][3]
-
During deprotection, the Fmoc group is cleaved, generating dibenzofulvene (DBF) as a byproduct.[2][4]
-
Piperidine acts as a scavenger for DBF, forming a stable adduct, which simplifies disposal.[1]
-
Procedure:
-
Collect all liquid waste from the deprotection step, including the reaction mixture and subsequent solvent washes, into a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated" as appropriate for the solvent used.
-
Do not mix with other waste streams unless compatible.
-
Keep the container sealed when not in use and store it in a secondary containment tray in a well-ventilated area.
-
4. Decontamination and Disposal of Labware:
-
Glassware: Rinse with a small amount of an appropriate solvent (e.g., DMF, methanol, or acetone) to remove any residual this compound or its byproducts. Collect the solvent rinse as hazardous waste. Then, wash the glassware with soap and water.
-
Consumables (pipette tips, weighing paper, etc.): Place all contaminated solid items in a designated solid waste container.
5. Handling Accidental Spills:
-
In the event of a small spill of solid this compound, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills involving solvents, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
-
Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal Workflow for this compound Waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a safe working environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Fmoc-DL-histidine
Disclaimer: A specific Safety Data Sheet (SDS) for Fmoc-DL-histidine was not located. The following guidance is based on the safety information for closely related compounds, including Fmoc-His(Trt)-OH, Fmoc-L-histidine, and DL-histidine. The chemical, physical, and toxicological properties of this compound have not been fully investigated[1]. Researchers should handle this compound with care and adhere to standard laboratory safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear chemical safety goggles or glasses.[1][2] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are recommended.[1][2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing.[2] |
| Respiratory Protection | Dust Respirator | Use a dust respirator or a self-contained breathing apparatus to avoid inhalation of the powder.[1] |
Health Hazard Information
While not classified as a hazardous substance, this compound may cause irritation upon contact.[1] The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.
| Exposure Route | Potential Health Effects |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[1] |
| Ingestion | May be harmful if swallowed.[1] |
| Skin Contact | May cause skin irritation. |
| Eye Contact | May cause eye irritation. |
First Aid Procedures
In the event of exposure to this compound, follow these first aid measures immediately.
| Exposure Scenario | First Aid Instructions |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| In Case of Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1][3] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. |
| If Swallowed | Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[3] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.
-
Handling: Avoid creating dust when handling the solid compound. Ensure adequate ventilation in the work area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
Spill Response Plan
In the event of a spill, a clear and immediate response is critical to contain the material and prevent exposure. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect waste this compound and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed waste container.
Step 2: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
Step 3: Waste Disposal
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for chemical waste disposal.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
